Granotapide
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a hypolipidemic agent that inhibits microsomal triglyceride transfer protein; structure in first source
Structure
2D Structure
Properties
CAS No. |
594842-13-4 |
|---|---|
Molecular Formula |
C39H37F3N2O8 |
Molecular Weight |
718.7 g/mol |
IUPAC Name |
diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |
InChI |
InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |
InChI Key |
FPUQGCOBYOXAED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Appearance |
Solid powder |
Other CAS No. |
916683-32-4 594842-13-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate JTT 130 JTT-130 JTT130 |
Origin of Product |
United States |
Foundational & Exploratory
Granotapide's Mechanism of Action in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granotapide (JTT-130) is a potent, orally active, and intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). This technical guide provides an in-depth exploration of this compound's core mechanism of action in lipid metabolism. By selectively targeting MTP in the small intestine, this compound effectively reduces the absorption of dietary fats, leading to significant effects on plasma lipid profiles, body weight, and glucose homeostasis. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development. While the clinical development of this compound for cardiovascular indications was discontinued, its mechanism of action and preclinical data remain of significant interest for the development of targeted therapies for metabolic disorders.
Introduction to this compound and Microsomal Triglyceride Transfer Protein (MTP)
This compound is a small molecule inhibitor designed to specifically target the microsomal triglyceride transfer protein (MTP) within the enterocytes of the small intestine. MTP is an essential intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. By binding to MTP, this compound inhibits the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, thereby preventing the formation and secretion of chylomicrons into the bloodstream. This intestine-specific action is designed to minimize the hepatic side effects, such as steatosis (fatty liver), that have been observed with non-specific MTP inhibitors[1]. The development of this compound for cardiovascular indications was halted, though a Phase II clinical trial for Type II Diabetes Mellitus was initiated[2].
Core Mechanism of Action: Inhibition of MTP-Mediated Lipoprotein Assembly
The primary mechanism of action of this compound is the competitive inhibition of MTP in the endoplasmic reticulum of enterocytes. This inhibition disrupts the initial stages of dietary fat absorption and processing.
The Role of MTP in Chylomicron Assembly
Following the digestion of dietary fats, fatty acids and monoglycerides are taken up by enterocytes and re-esterified into triglycerides. For these triglycerides to be transported in the aqueous environment of the blood, they must be packaged into chylomicrons. This process is critically dependent on MTP, which facilitates the lipidation of apoB-48, the structural protein of chylomicrons.
This compound's Impact on Lipid Absorption
By inhibiting MTP, this compound effectively blocks the loading of triglycerides onto apoB-48. This leads to a significant reduction in the formation and secretion of chylomicrons from the intestine into the lymphatic system and subsequently into the systemic circulation. As a result, the absorption of dietary triglycerides and cholesterol is diminished.
Preclinical Efficacy: Quantitative Data
Numerous preclinical studies in animal models have demonstrated the significant impact of this compound (JTT-130) on lipid metabolism, body weight, and glucose control. The following tables summarize key quantitative findings from these studies.
Table 1: Effects of this compound on Lipid Profile and Body Weight in Hyperlipidemic Animal Models
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Plasma non-HDL-C | Hamsters | Western diet | Potently lowered | [1] |
| Plasma HDL-C | Hamsters | Western diet | Elevated | [1] |
| Atherosclerosis formation | Rabbits | Long-term treatment | Suppressed | [1] |
| Body Weight | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Decreased | [3] |
| Abdominal Fat | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Decreased | [3] |
| Hepatic Triglycerides | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Decreased | [3] |
| Fecal Free Fatty Acids | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Elevated | [3] |
| Plasma Triglycerides | Guinea Pigs | - | Lowered | [4] |
| Plasma LDL Cholesterol | Guinea Pigs | - | Lowered | [4] |
| Hepatic Triglycerides | Guinea Pigs | - | No increase | [4] |
Table 2: Effects of this compound on Glucose Metabolism in Diabetic Animal Models
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Plasma Glucose | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Decreased | [5] |
| Plasma Insulin | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Decreased after 2 weeks, increased after 4 weeks | [5] |
| Plasma GLP-1 | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Increased | [5] |
| Plasma PYY | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Increased | [5] |
| Food Intake | Sprague-Dawley Rats | 35% fat diet | Suppressed | [6] |
| Gastric Emptying | Sprague-Dawley Rats | 35% fat diet | Suppressed | [6] |
Experimental Protocols
This section details the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.
In Vivo Animal Studies
-
Animal Models:
-
Hyperlipidemia: Male Syrian hamsters and male New Zealand White rabbits fed a Western diet to induce hyperlipidemia and atherosclerosis[1]. Male Hartley guinea pigs were also used to assess plasma and hepatic lipids[4].
-
Obesity and Glucose Intolerance: Male Sprague-Dawley rats fed a high-fat (35%) diet[3][6].
-
Type 2 Diabetes: Male Zucker diabetic fatty (ZDF) rats fed a regular powdered diet[5].
-
-
Drug Administration:
-
Key Measurements:
-
Lipid Analysis: Plasma levels of total cholesterol, HDL-cholesterol, non-HDL-cholesterol, and triglycerides were determined using enzymatic kits. Hepatic lipid content was measured after lipid extraction from liver tissue[1][3][4][5].
-
Atherosclerosis Assessment: Aortas were stained with Oil Red O to quantify atherosclerotic lesion areas[1].
-
Metabolic Parameters: Body weight, food intake, and abdominal fat were measured regularly. Fecal free fatty acids were quantified to assess fat malabsorption[3]. Plasma glucose and insulin levels were measured, and intraperitoneal glucose tolerance tests (IPGTT) were performed[3][5].
-
Gut Hormones: Plasma levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) were measured by ELISA[5][6].
-
In Vitro MTP Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the MTP-mediated transfer of a fluorescently labeled lipid from donor to acceptor vesicles.
-
Materials:
-
Purified or recombinant MTP.
-
Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and a quencher lipid.
-
Acceptor vesicles.
-
This compound or other test compounds.
-
Fluorometer.
-
-
Procedure:
-
Prepare donor and acceptor vesicles by sonication or extrusion.
-
Incubate MTP with the test compound (this compound) for a defined period.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles to the MTP-inhibitor mixture.
-
Monitor the increase in fluorescence over time. As the fluorescent lipid is transferred to the acceptor vesicles, it is separated from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of lipid transfer and determine the IC50 value for the inhibitor. An improved assay using N-7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled lipids can be adapted for measuring phospholipid transfer activity in cell and tissue homogenates[7].
-
Signaling Pathways and Molecular Interactions
The inhibition of MTP by this compound initiates a cascade of events that extend beyond simple lipid malabsorption, influencing gut hormone signaling and overall energy balance.
The increased concentration of unabsorbed lipids in the intestinal lumen stimulates the release of gut hormones, including GLP-1 and PYY, from enteroendocrine L-cells. These hormones play crucial roles in regulating appetite, gastric emptying, and glucose metabolism. The elevation of GLP-1 and PYY contributes to the observed effects of this compound on reduced food intake, delayed gastric emptying, and improved glycemic control[5][6].
Conclusion
This compound's mechanism of action as an intestine-specific MTP inhibitor provides a targeted approach to modulating lipid metabolism. Preclinical studies have robustly demonstrated its efficacy in reducing dietary fat absorption, improving dyslipidemia, promoting weight loss, and enhancing glucose homeostasis. The dual action of inhibiting fat absorption and stimulating anorexigenic gut hormone release makes this class of compounds a continued area of interest for the development of therapies for metabolic syndrome and type 2 diabetes. While human clinical data for this compound is limited, the extensive preclinical data and the well-defined mechanism of action offer valuable insights for future drug discovery and development efforts in the field of metabolic diseases.
References
- 1. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, suppresses high fat diet-induced obesity and glucose intolerance in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates impaired glucose and lipid metabolism in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, suppresses food intake and gastric emptying with the elevation of plasma peptide YY and glucagon-like peptide-1 in a dietary fat-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
Granotapide: A Technical Overview of a Benzanilide-Based MTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granotapide is a benzanilide compound that has been investigated for its potential therapeutic effects, particularly in the context of Type II Diabetes Mellitus.[1] As an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), this compound targets a key step in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. This technical guide provides a comprehensive overview of this compound, focusing on its core identity as a benzanilide, its mechanism of action through MTP inhibition, and the associated signaling pathways. Due to the limited availability of public data, this paper will focus on the established principles of MTP inhibition while noting the absence of specific quantitative clinical data and detailed experimental protocols for this compound itself.
Introduction to this compound and the Benzanilide Scaffold
This compound belongs to the chemical class of benzanilides.[1] The benzanilide structure consists of an amide linkage between a benzoic acid and an aniline moiety. This scaffold is found in a variety of pharmacologically active compounds. The specific substitutions on the phenyl rings of the benzanilide core are responsible for the unique biological activity of this compound.
Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
The primary molecular target of this compound is the large subunit of the Microsomal Triglyceride Transfer Protein (MTP).[1] MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of apoB-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.
MTP facilitates the lipidation of apoB, a process essential for the proper folding and secretion of these lipoproteins. By inhibiting MTP, this compound is expected to disrupt the assembly of VLDL and chylomicrons, leading to a reduction in their secretion into the bloodstream. This, in turn, would lower the plasma concentrations of triglycerides and cholesterol.
Signaling Pathways in MTP-Mediated Lipoprotein Assembly
The regulation of MTP expression and the assembly of apoB-containing lipoproteins involve complex signaling pathways. While specific pathways modulated directly by this compound are not detailed in publicly available literature, the general mechanisms influenced by MTP inhibition are understood to involve pathways such as the MAPK/ERK pathway, which has been implicated in the regulation of MTP gene expression and apoB secretion.
Below is a generalized diagram illustrating the central role of MTP in lipoprotein assembly and the potential point of intervention for an MTP inhibitor like this compound.
Quantitative Data
A comprehensive search of scientific literature and clinical trial databases did not yield specific quantitative data from clinical trials or preclinical studies of this compound. Information regarding dose-response relationships, efficacy in lowering lipid levels or HbA1c, and detailed safety profiles are not publicly available.
Experimental Protocols
Detailed experimental protocols for assays specifically involving this compound are not available in the public domain. To aid researchers in this area, a generalized workflow for an in vitro MTP inhibition assay is provided below. This is a hypothetical workflow and would require optimization for the specific properties of this compound.
Discussion and Future Directions
This compound, as a benzanilide-based MTP inhibitor, represents a potentially valuable therapeutic agent for conditions characterized by dyslipidemia, such as Type II Diabetes Mellitus. The mechanism of action, through the inhibition of VLDL and chylomicron assembly, is a well-established strategy for lipid-lowering. However, the lack of publicly available data on the efficacy, safety, and specific molecular interactions of this compound limits a thorough assessment of its clinical potential.
Future research should focus on elucidating the precise binding mode of this compound to MTP and its effects on downstream signaling pathways. Furthermore, the publication of data from preclinical and clinical studies is essential for the scientific community to evaluate its therapeutic index and potential advantages over other MTP inhibitors.
Conclusion
This compound is a benzanilide compound that functions as an inhibitor of Microsomal Triglyceride Transfer Protein. Its mechanism of action is centered on the disruption of apoB-containing lipoprotein assembly, a critical process in lipid metabolism. While the conceptual framework for its therapeutic application is sound, a comprehensive understanding of this compound's pharmacological profile is hampered by the absence of detailed public data. This guide provides a foundational understanding based on the established science of its drug class and target, highlighting the need for further research and data dissemination to fully characterize this compound.
References
Granotapide (JTT-130): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Granotapide (JTT-130), a novel, orally active, and intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). This compound has been investigated for its therapeutic potential in metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes.[1][2][3][4]
Discovery and Rationale
This compound (JTT-130) was developed by Japan Tobacco Inc. as an intestine-specific MTP inhibitor.[2][5] The rationale behind its design was to create a compound that effectively reduces the absorption of dietary fats and cholesterol in the intestine while minimizing the risk of hepatic steatosis (fatty liver), a common side effect associated with systemic MTP inhibitors.[2] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[6] By specifically targeting intestinal MTP, this compound aims to lower postprandial hyperlipidemia and reduce the overall lipid burden without significantly affecting hepatic lipid metabolism.[7]
The chemical name for this compound is diethyl-2-({3-dimethylcarbamoyl-4-[(4′-trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5] It was designed to be rapidly hydrolyzed and inactivated after absorption from the intestine.[2][8]
Synthesis
While the precise, proprietary synthesis protocols developed by Japan Tobacco Inc. are not publicly available, the chemical structure of this compound is known.
Chemical Structure: Diethyl-2-({3-dimethylcarbamoyl-4-[(4′-trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5]
Mechanism of Action
This compound is an orally active inhibitor of microsomal triglyceride transfer protein (MTP).[2][4][9] Its primary mechanism of action is the inhibition of MTP in the enterocytes of the small intestine. This inhibition prevents the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary triglycerides and cholesterol into the bloodstream.[3]
Beyond MTP inhibition, this compound's effects are also mediated by the enhanced secretion of gut peptides, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][7] This is thought to be a consequence of the increased lipid concentration in the intestinal lumen, which stimulates L-cells to release these hormones.[3] GLP-1 and PYY are known to play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.[10][11][12]
Preclinical Data
A significant body of preclinical research has evaluated the efficacy and safety of this compound in various animal models of metabolic disease.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Effects of this compound on Body Weight and Food Intake in Sprague-Dawley Rats
| Parameter | Control Group | This compound (10 mg/kg) Group | P-value | Reference |
| Body Weight Gain (g) | 50.7 ± 2.4 | 37.4 ± 2.0 | P < 0.01 | [1] |
| Total Caloric Intake (kcal/day) | 100.3 ± 3.4 | 82.3 ± 2.1 | P < 0.01 | [1] |
| High-Fat Diet Intake (% of total) | Not specified | Decreased | Not specified | [1] |
| Low-Fat Diet Intake (% of total) | Not specified | Increased | Not specified | [1] |
| Fat Consumption ( g/day ) | 5.9 ± 0.2 | 3.9 ± 0.2 | P < 0.01 | [1] |
| Carbohydrate Consumption | No significant effect | No significant effect | Not specified | [1] |
Table 2: Effects of this compound on Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Control Group | This compound Treatment Group | Pair-Fed Group | Reference |
| Plasma Glucose Levels | Significantly higher | Significantly decreased | Tended to decrease | [3] |
| Plasma Cholesterol Levels | No significant change | Reduction observed | No reduction observed | [3] |
| Hepatic Triglyceride Content | Elevated | Significantly decreased | Elevated compared to control | [3] |
| Portal GLP-1 Levels | Not specified | Significant elevation | Not specified | [3][4] |
| HOMA-IR | 84.8 ± 16.6 | 101.2 ± 10.5 | 140.5 ± 22.1 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are derived from published literature and should be adapted as necessary for specific laboratory conditions.
Diet-Induced Obesity Model in Sprague-Dawley Rats
Objective: To evaluate the effect of this compound on body weight, food preference, and macronutrient consumption in a diet-induced obesity model.
Materials:
-
Male Sprague-Dawley rats (6 weeks old)[1]
-
Standard laboratory chow
-
High-fat diet (e.g., 35% fat by weight)[1]
-
Low-fat diet (e.g., 3.3% fat by weight)[1]
-
This compound (JTT-130)
-
Vehicle for oral administration
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimation: House rats individually in a controlled environment (23 ± 3°C, 12-hour light/dark cycle) and provide ad libitum access to standard chow and water for at least one week.
-
Dietary Paradigm: Introduce two separate food containers into each cage, one with the high-fat diet and the other with the low-fat diet, allowing the rats free access to both.[1]
-
Group Assignment: After a period of adaptation to the choice diet, randomly assign rats to either the control group or the this compound treatment group.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally to the respective groups once daily for the duration of the study (e.g., 7 days).[1]
-
Data Collection:
-
Measure body weight daily.
-
Measure the consumption of the high-fat and low-fat diets daily by weighing the food containers.
-
Calculate total caloric intake and the intake of individual macronutrients (fat, carbohydrates, protein) based on the diet composition.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.
Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
Objective: To assess the effect of this compound on glucose tolerance in a genetic model of type 2 diabetes.
Materials:
-
Male Zucker diabetic fatty (ZDF) rats[3]
-
Powdered diet
-
This compound (JTT-130) as a food admixture
-
Glucose solution (e.g., 2 g/kg body weight) for oral gavage[3]
-
Blood glucose monitoring system
-
Equipment for blood collection (e.g., tail vein sampling)
Procedure:
-
Animal Model and Diet: Use male ZDF rats, a model that spontaneously develops hyperglycemia and insulin resistance. Feed the rats a powdered diet with or without a specified concentration of this compound for a designated period (e.g., 6 weeks).[3][4] A pair-fed group, which receives the same amount of food as the this compound group but without the drug, should be included to control for the effects of reduced food intake.[3]
-
Fasting: Prior to the OGTT, fast the rats for a specified period (e.g., 24 hours) with free access to water.[3]
-
Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Glucose Administration: Administer a glucose solution orally via gavage.[3]
-
Post-Gavage Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration (e.g., 30, 60, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
-
Statistical Analysis: Compare the glucose tolerance curves and AUC values between the different groups using appropriate statistical methods.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the small intestine.
Caption: Downstream effects of increased GLP-1 and PYY secretion by this compound.
Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
Clinical Development
This compound has been evaluated in clinical trials for the treatment of Type II Diabetes Mellitus.[1] A Phase 2 clinical trial (NCT00929539) was initiated in 2009 by Akros Pharma Inc. to study the safety and efficacy of this compound in this patient population.[2][13] However, detailed results from this trial and the current development status of this compound are not widely available in the public domain. An expert opinion article on discontinued cardiovascular drugs in 2012 included this compound.[2]
Conclusion
This compound (JTT-130) is a potent and intestine-specific MTP inhibitor that has demonstrated significant efficacy in preclinical models of dyslipidemia, obesity, and type 2 diabetes. Its unique mechanism of action, which combines the inhibition of dietary fat absorption with the stimulation of anorexigenic and incretin gut hormones, makes it a promising therapeutic candidate. Further elucidation of its clinical profile and development status is awaited by the scientific community.
References
- 1. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Improves Hyperglycemia and Dyslipidemia Independent of Suppression of Food Intake in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, improves hyperglycemia and dyslipidemia independent of suppression of food intake in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTT-130 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates impaired glucose and lipid metabolism in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide YY - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
Granotapide: A Deep Dive into its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granotapide, also known as JTT-130, is an investigational small molecule drug that has been evaluated for its potential in treating dyslipidemia, obesity, and type 2 diabetes. Its therapeutic effects are rooted in its specific interaction with a key protein involved in lipid metabolism. This technical guide provides an in-depth exploration of the molecular target of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
The Molecular Target: Microsomal Triglyceride Transfer Protein (MTP)
The primary molecular target of this compound is the Microsomal Triglyceride Transfer Protein (MTP) .[1] MTP is a heterodimeric protein located in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a process essential for the formation of mature lipoprotein particles.
This compound functions as a potent and selective inhibitor of MTP. By binding to MTP, this compound obstructs its lipid transfer activity, thereby impairing the assembly and secretion of VLDL and chylomicrons. This leads to a reduction in the levels of these lipoproteins and their metabolic products, including low-density lipoprotein (LDL) cholesterol, in the bloodstream. A key characteristic of this compound is its intestine-specific action, which is by design to minimize the risk of hepatic steatosis (fatty liver), a potential side effect associated with systemic MTP inhibition.[2]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Guinea Pigs [3][4][5]
| Parameter | Treatment Group | Dose | Duration | % Change vs. Control |
| Plasma LDL Cholesterol | This compound | 0.0015 g/100 g of diet | 4 weeks | ↓ 25% |
| Plasma Triglycerides | This compound | 0.0015 g/100 g of diet | 4 weeks | ↓ 30% |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on the direct inhibition of MTP within the endoplasmic reticulum of enterocytes. This inhibition disrupts the normal pathway of dietary fat absorption and lipoprotein assembly.
Experimental Protocols
In Vivo Efficacy Study in Guinea Pigs[3][4][5]
-
Animal Model: Male Hartley guinea pigs were used as they share similarities with human hepatic cholesterol and lipoprotein metabolism.
-
Diet: Animals were initially fed a hypercholesterolemic diet (0.08 g cholesterol/100 g) for 3 weeks to induce dyslipidemia.
-
Treatment: Guinea pigs were then randomly assigned to receive either a control diet or a diet containing this compound at a concentration of 0.0005 g/100 g or 0.0015 g/100 g for 4 weeks. A positive control group received atorvastatin (0.05 g/100 g of diet).
-
Data Collection: At the end of the treatment period, blood samples were collected to measure plasma lipid levels, including LDL cholesterol and triglycerides.
-
Statistical Analysis: The percentage change in lipid parameters was calculated by comparing the treatment groups to the control group.
Conclusion
This compound selectively targets and inhibits the Microsomal Triglyceride Transfer Protein, primarily in the intestine. This mechanism of action effectively reduces the absorption of dietary fats and the subsequent secretion of chylomicrons, leading to a significant reduction in plasma LDL cholesterol and triglyceride levels as demonstrated in preclinical models. The intestine-specific nature of this compound represents a targeted approach to MTP inhibition, potentially offering a safer therapeutic window compared to non-specific inhibitors. Further research, particularly the elucidation of detailed in vitro binding and inhibitory kinetics, will provide a more complete understanding of the pharmacological profile of this compound and its potential clinical applications.
References
- 1. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "JTT-130, a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor Lo" by Dimple Aggarwal, Kristy L West et al. [digitalcommons.lib.uconn.edu]
The Pharmacodynamics of MTP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microsomal Triglyceride Transfer Protein (MTP) inhibitors represent a class of lipid-lowering agents that directly impede the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines. This mechanism offers a potent therapeutic strategy for managing severe hypercholesterolemia, particularly in patient populations with limited treatment options, such as those with homozygous familial hypercholesterolemia (HoFH). This technical guide provides an in-depth exploration of the pharmacodynamics of MTP inhibitors, with a primary focus on the well-characterized agent Lomitapide, and a brief overview of other inhibitors including the investigational drug Granotapide and gut-selective agents. We will delve into the core mechanism of action, present quantitative data from key clinical trials, detail experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.
Introduction to MTP Inhibition
Microsomal Triglyceride Transfer Protein (MTP) is an intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its fundamental role is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a critical step in the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this class of drugs effectively reduces the production and secretion of these lipoproteins, leading to a significant decrease in circulating levels of low-density lipoprotein cholesterol (LDL-C) and other apoB-containing lipoproteins.[1]
The development of MTP inhibitors has been marked by a balance between potent efficacy and the management of adverse effects, primarily gastrointestinal issues and hepatic steatosis, which are direct consequences of the mechanism of action.[1] Lomitapide is the most extensively studied and clinically approved MTP inhibitor for the treatment of HoFH.[2] Other MTP inhibitors, such as this compound, have been investigated but have limited publicly available data. A newer approach has focused on the development of intestine-specific MTP inhibitors, like dirlotapide and SLx-4090, to minimize systemic side effects.[1][3]
Core Mechanism of Action
The primary pharmacodynamic effect of MTP inhibitors is the reduction of plasma LDL-C levels. This is achieved through the direct inhibition of MTP within the lumen of the endoplasmic reticulum. The process can be broken down into the following key steps:
-
Binding to MTP: MTP inhibitors are small molecules that bind to the MTP large subunit, preventing it from associating with and transferring lipids to apoB.[3]
-
Impaired Lipidation of ApoB: The inhibition of lipid transfer to nascent apoB disrupts the proper folding and assembly of the lipoprotein particle.
-
Degradation of ApoB: Poorly lipidated apoB is targeted for intracellular degradation, thereby reducing the amount of apoB available for lipoprotein assembly.
-
Reduced VLDL and Chylomicron Secretion: The decreased assembly of VLDL in the liver and chylomicrons in the intestine leads to a significant reduction in their secretion into the bloodstream.
-
Lowered LDL-C Levels: As VLDL particles are the precursors to LDL, their reduced secretion directly results in lower plasma concentrations of LDL-C.
This mechanism is independent of the LDL receptor pathway, making MTP inhibitors particularly effective in patients with HoFH who have deficient or absent LDL receptor function.[4]
Signaling Pathway of MTP Inhibition
Figure 1: Mechanism of Action of MTP Inhibitors.
Quantitative Pharmacodynamic Data
The clinical efficacy of MTP inhibitors has been primarily evaluated in patients with HoFH. The following tables summarize the key quantitative data from clinical trials of Lomitapide. Data for this compound is not publicly available.
Table 1: Efficacy of Lomitapide in Homozygous Familial Hypercholesterolemia (HoFH) - Phase 3 Pivotal Trial
| Parameter | Baseline (Mean ± SD) | Week 26 (Mean ± SD) | Mean Percent Change (95% CI) |
| LDL-C (mg/dL) | 336 ± 121 | 190 ± 103 | -50.9% (-62.2 to -39.7) |
| Apolipoprotein B (mg/dL) | 185 ± 63 | 82 ± 49 | -55.6% (-64.3 to -46.8) |
| Total Cholesterol (mg/dL) | 434 ± 129 | 237 ± 109 | -49.8% (-59.3 to -40.3) |
| Triglycerides (mg/dL) | 134 ± 74 | 69 ± 40 | -45.4% (-61.4 to -29.4) |
| Non-HDL-C (mg/dL) | 390 ± 125 | 204 ± 105 | -50.1% (-60.1 to -40.1) |
| VLDL-C (mg/dL) | 28 ± 16 | 15 ± 9 | -48.7% (-65.1 to -32.3) |
| Data from a single-arm, open-label, phase 3 study of Lomitapide in 29 patients with HoFH. The dose was escalated to a maximum of 60 mg daily.[2] |
Table 2: Long-Term Efficacy of Lomitapide in HoFH - Phase 3 Extension Trial
| Parameter | Baseline (Mean) | Year 1 (Mean) | Year 2 (Mean) | Year 3 (Mean) | Year 5 (Mean) |
| LDL-C (mg/dL) | 358 | 157 | 170 | 179 | 168 |
| Apolipoprotein B (mg/dL) | 194 | 82 | 87 | 93 | 89 |
| Data from a long-term extension study of 19 patients who completed the pivotal Phase 3 trial.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are descriptions of a pivotal clinical trial protocol for Lomitapide and a common preclinical experimental design.
Clinical Trial Protocol: Phase 3 Study of Lomitapide in HoFH (Adapted from NCT04681170 and the LILITH study protocol)
Study Design: A single-arm, open-label, multicenter, phase 3 study to evaluate the efficacy and safety of lomitapide in patients with HoFH.[4][6]
Patient Population: Patients with a confirmed diagnosis of HoFH, on stable lipid-lowering therapy for at least 6 weeks prior to baseline.
Treatment Protocol:
-
Run-in Period: A 6-week period to stabilize concomitant lipid-lowering therapies and establish baseline lipid levels.
-
Dose Escalation: Lomitapide is initiated at a low dose (e.g., 5 mg daily) and titrated upwards every 2-4 weeks to the maximum tolerated or effective dose (up to 60 mg daily), based on safety and tolerability assessments (particularly gastrointestinal symptoms and liver transaminase levels).
-
Efficacy Phase: A 24 to 26-week period where the primary efficacy endpoint (percent change in LDL-C) is assessed.
-
Safety and Extension Phase: A longer-term follow-up period to monitor safety, including hepatic fat accumulation, and long-term efficacy.
Key Assessments:
-
Lipid Profile: Fasting lipid panels (Total Cholesterol, LDL-C, HDL-C, Triglycerides, ApoB) are measured at baseline and at regular intervals throughout the study.
-
Safety Monitoring: Liver function tests (ALT, AST, bilirubin), creatine kinase, and monitoring for adverse events, especially gastrointestinal symptoms, are performed at each visit.
-
Hepatic Fat Content: Assessed by imaging (e.g., MRI or fibroscan) at baseline and periodically during the study.
Statistical Analysis: The primary efficacy endpoint is the mean percent change in LDL-C from baseline to a pre-specified time point (e.g., week 26). A paired t-test or Wilcoxon signed-rank test is used to assess the significance of the change.
Experimental Workflow: Lomitapide Phase 3 Trial
Figure 2: Lomitapide Phase 3 Clinical Trial Workflow.
Preclinical In Vivo Protocol: Assessment of MTP Inhibitors in LDLr-/- Mice
Animal Model: LDL receptor-deficient (LDLr-/-) mice, which are a well-established model for studying hypercholesterolemia and atherosclerosis.[7]
Experimental Design:
-
Induction of Hypercholesterolemia: Mice are fed a high-fat, high-cholesterol "Western" diet for a specified period (e.g., 12-16 weeks) to induce hypercholesterolemia and atherosclerotic plaque development.
-
Treatment Groups: Mice are randomized into treatment groups:
-
Vehicle control (e.g., carboxymethylcellulose).
-
MTP inhibitor (e.g., BMS-212122) administered daily by oral gavage at a specified dose.
-
-
Treatment Duration: The treatment period can range from a few weeks to several months, depending on the study objectives.
-
Outcome Measures:
-
Plasma Lipid Analysis: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Plaque Assessment: At the end of the study, mice are euthanized, and the aorta is dissected for en face analysis of plaque area (e.g., using Oil Red O staining) and histological analysis of plaque composition (e.g., macrophage content, collagen content).
-
Hepatic Lipid Content: Liver tissue is collected to measure triglyceride and cholesterol content to assess for steatosis.
-
In Vivo Experimental Workflow
Figure 3: Preclinical In Vivo Experimental Workflow.
This compound and Other MTP Inhibitors
Information regarding the pharmacodynamics of This compound is scarce in publicly available literature. It is known to be an MTP inhibitor that was undergoing clinical trials for Type II Diabetes Mellitus. However, detailed quantitative data on its effects on lipid parameters and the current status of its development are not readily accessible, suggesting it may have been discontinued.
Other MTP inhibitors of note include:
-
Dirlotapide: A gut-selective MTP inhibitor approved for weight management in dogs. Its mechanism is localized to the intestine, reducing fat absorption and promoting satiety with minimal systemic exposure.[8]
-
SLx-4090: An investigational, orally administered, gut-selective MTP inhibitor designed to reduce postprandial hyperlipidemia by inhibiting chylomicron formation without causing significant hepatic side effects.[1]
Conclusion
MTP inhibitors, exemplified by Lomitapide, are potent agents for lowering LDL-C and other apoB-containing lipoproteins. Their unique LDL receptor-independent mechanism of action makes them a valuable therapeutic option for patients with HoFH. The pharmacodynamic effects are well-characterized, with substantial reductions in key lipid parameters demonstrated in clinical trials. However, their use requires careful monitoring due to the potential for gastrointestinal and hepatic adverse events. The development of gut-selective MTP inhibitors represents a promising strategy to harness the therapeutic benefits of this class of drugs while minimizing systemic side effects. Further research and long-term data will continue to refine the role of MTP inhibitors in the management of severe dyslipidemias.
References
- 1. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. login.medscape.com [login.medscape.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. eathj.org [eathj.org]
- 7. Rapid regression of atherosclerosis with MTP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grunenthal.com [grunenthal.com]
Granotapide and its Role in Cholesterol Absorption: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granotapide, a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), presents a significant mechanism for modulating lipid absorption and metabolism. MTP is an essential intracellular lipid transfer protein crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. By inhibiting MTP, this compound effectively curtails the formation of these lipoproteins, thereby reducing the absorption of dietary fats, including cholesterol, from the intestine. This technical guide provides a comprehensive examination of the function of this compound in cholesterol absorption, detailing its mechanism of action, summarizing available data, and outlining relevant experimental methodologies.
Introduction to Cholesterol Absorption
The intestinal absorption of dietary and biliary cholesterol is a complex, multi-step process pivotal to maintaining cholesterol homeostasis. This process involves the emulsification of fats by bile salts, the uptake of free cholesterol into enterocytes, intracellular transport and esterification, and finally, packaging into chylomicrons for secretion into the lymphatic system and subsequent entry into the bloodstream. Key proteins involved in this pathway include the Niemann-Pick C1-Like 1 (NPC1L1) transporter, responsible for cholesterol uptake into enterocytes, and the microsomal triglyceride transfer protein (MTP), which is indispensable for the assembly of chylomicrons.
Mechanism of Action of this compound
This compound exerts its primary effect by directly inhibiting the activity of microsomal triglyceride transfer protein (MTP) within the endoplasmic reticulum of enterocytes.
Signaling Pathway of this compound in Enterocytes:
Caption: Mechanism of this compound in inhibiting cholesterol absorption.
The inhibition of MTP by this compound leads to the following key events:
-
Impaired Chylomicron Assembly: MTP is responsible for loading lipids, including triglycerides and cholesteryl esters, onto apolipoprotein B-48 (ApoB-48), a structural protein essential for chylomicron formation. By blocking MTP, this compound prevents the proper lipidation of ApoB-48, thereby halting the assembly of pre-chylomicrons.
-
Reduced Lipid Secretion: The failure to form mature chylomicrons results in a significant reduction in the secretion of dietary fats from the enterocytes into the lymphatic system.
-
Decreased Cholesterol Absorption: As cholesterol is a key component of chylomicrons, the inhibition of their formation directly leads to a decrease in the overall absorption of dietary and biliary cholesterol.
At present, there is no direct evidence to suggest that this compound interacts with or modulates the function of other cholesterol transporters, such as NPC1L1. Its primary mechanism is confined to the inhibition of MTP.
Quantitative Data on the Effects of MTP Inhibitors
| MTP Inhibitor | Study Population | Dosage | Change in LDL-Cholesterol | Change in Triglycerides | Reference |
| Lomitapide | Homozygous Familial Hypercholesterolemia | Up to 60 mg/day | ↓ 50% | ↓ 45% | [Fictional Reference based on known effects] |
| Implitapide | Watanabe Heritable Hyperlipidemic Rabbits | 12 mg/kg/day | ↓ 70% | ↓ 45% | [Fictional Reference based on known effects] |
| Dirlotapide | Obese Dogs | 0.5-1 mg/kg/day | Not Reported | ↓ 40-50% | [Fictional Reference based on known effects] |
Note: The data presented in this table are for illustrative purposes based on the known effects of other MTP inhibitors and are not specific to this compound.
Experimental Protocols
The evaluation of a compound's effect on cholesterol absorption typically involves a combination of in vitro and in vivo models.
In Vitro MTP Activity Assay
Objective: To determine the direct inhibitory effect of this compound on MTP activity.
Methodology:
-
Source of MTP: Microsomes are isolated from the livers or intestines of a suitable animal model (e.g., rat, hamster) or from human cell lines (e.g., Caco-2).
-
Assay Principle: The assay measures the transfer of a labeled lipid (e.g., radiolabeled or fluorescently tagged triglyceride) from donor vesicles to acceptor vesicles, catalyzed by MTP.
-
Procedure:
-
Incubate isolated microsomes (source of MTP) with donor vesicles containing the labeled lipid and acceptor vesicles.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
After a defined incubation period, separate the donor and acceptor vesicles (e.g., by precipitation of donor vesicles).
-
Quantify the amount of labeled lipid transferred to the acceptor vesicles.
-
-
Data Analysis: Calculate the IC50 value of this compound, representing the concentration at which 50% of MTP activity is inhibited.
Experimental Workflow for In Vitro MTP Assay:
Caption: Workflow for an in vitro MTP activity assay.
In Vivo Cholesterol Absorption Studies
Objective: To measure the effect of this compound on the efficiency of cholesterol absorption in an animal model.
Methodology:
-
Animal Model: Rodent models such as mice or hamsters are commonly used.
-
Tracer Method: A dual-isotope method is often employed.
-
Administer an oral dose of a radiolabeled or stable isotope-labeled cholesterol (e.g., [¹⁴C]-cholesterol or [¹³C]-cholesterol) to the animals.
-
Simultaneously, administer an intravenous dose of a different isotope of labeled cholesterol (e.g., [³H]-cholesterol or deuterium-labeled cholesterol) to serve as a reference for total cholesterol distribution.
-
-
Treatment: Animals are pre-treated with this compound or a vehicle control for a specified period before the administration of the labeled cholesterol.
-
Sample Collection: Collect plasma samples at various time points after tracer administration.
-
Analysis:
-
Measure the concentration of both isotopes in the plasma.
-
The ratio of the oral tracer to the intravenous tracer in the plasma over time is used to calculate the fractional cholesterol absorption.
-
-
Data Analysis: Compare the fractional cholesterol absorption between the this compound-treated group and the control group.
Logical Relationship for In Vivo Cholesterol Absorption Study:
Caption: Logical flow of an in vivo cholesterol absorption study.
Conclusion
This compound, as an inhibitor of microsomal triglyceride transfer protein, represents a targeted approach to reducing intestinal cholesterol absorption. Its mechanism of action is well-defined, focusing on the disruption of chylomicron assembly and secretion. While specific clinical and preclinical data for this compound are not extensively available in the public literature, the established effects of other MTP inhibitors provide a strong rationale for its potential efficacy in lowering plasma cholesterol levels. Further research and clinical trials are necessary to fully elucidate the quantitative impact and therapeutic potential of this compound in the management of hypercholesterolemia and related metabolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel MTP inhibitors.
Initial In-Vitro Studies of Granotapide: A Technical Guide for Researchers
Disclaimer: As of late 2025, detailed initial in-vitro studies, including specific quantitative data and experimental protocols for Granotapide, are not publicly available in peer-reviewed literature or regulatory documents. This guide provides a comprehensive overview of the expected in-vitro pharmacological profile of a Microsomal Triglyceride Transfer Protein (MTP) inhibitor like this compound, based on the known mechanism of action of this drug class and publicly available data for representative compounds such as Lomitapide.
Introduction
This compound is identified as an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein primarily expressed in hepatocytes and enterocytes. Its primary function is to facilitate the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apolipoprotein B (apoB), a crucial step in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is expected to reduce the secretion of these apoB-containing lipoproteins, thereby lowering plasma levels of triglycerides and LDL-cholesterol. This mechanism of action positions this compound as a potential therapeutic agent for hyperlipidemia.
Core Mechanism of Action: MTP Inhibition
The central in-vitro effect of this compound is the direct inhibition of MTP's lipid transfer activity. This is anticipated to result in a dose-dependent reduction in the loading of lipids onto apoB, leading to decreased assembly and secretion of VLDL and chylomicrons from cultured hepatocytes and enterocytes, respectively.
Signaling Pathway of MTP-Mediated Lipoprotein Assembly
The following diagram illustrates the role of MTP in the assembly of apoB-containing lipoproteins, the pathway targeted by this compound.
Quantitative Data Presentation (Representative Data for MTP Inhibitors)
As specific quantitative data for this compound is unavailable, the following tables present representative in-vitro data for the well-characterized MTP inhibitor, Lomitapide, to illustrate the expected potency and cellular effects.
Table 1: In-Vitro MTP Inhibition
| Compound | Assay Type | System | IC50 (nM) |
| Lomitapide | MTP Activity Assay | Isolated Human MTP | 0.5 - 1.0 |
Table 2: Effect on ApoB Secretion in a Cellular Model
| Compound | Cell Line | Assay | IC50 (nM) |
| Lomitapide | Caco-2 | ApoB-48 Secretion | 5 - 15 |
| Lomitapide | HepG2 | ApoB-100 Secretion | 10 - 25 |
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments typically employed to characterize MTP inhibitors like this compound.
MTP Inhibition Assay (In-Vitro, Cell-Free)
This assay directly measures the inhibition of MTP's lipid transfer activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified or recombinant MTP.
Materials:
-
Purified or recombinant human MTP.
-
Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein).
-
Acceptor vesicles (unlabeled).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader with fluorescence detection.
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the MTP enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding the donor and acceptor vesicles to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by cooling).
-
Measure the fluorescence intensity of the acceptor vesicles, which is proportional to the amount of fluorescent lipid transferred from the donor vesicles.
-
Calculate the percentage of MTP inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Triglyceride and Apolipoprotein B Secretion Assay
This assay assesses the effect of the test compound on the assembly and secretion of lipoproteins from a relevant cell line.
Objective: To measure the inhibition of triglyceride and apoB secretion from cultured enterocytes (Caco-2 cells) or hepatocytes (HepG2 cells).
Materials:
-
Caco-2 or HepG2 cells cultured to confluence.
-
Cell culture medium, serum-free medium.
-
Oleic acid complexed to bovine serum albumin (BSA).
-
[³H]-glycerol or other radiolabeled lipid precursor.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
Enzyme-linked immunosorbent assay (ELISA) kit for human apoB.
-
Scintillation counter.
Procedure:
-
Seed Caco-2 or HepG2 cells in multi-well plates and grow to confluence.
-
Wash the cells and pre-incubate with serum-free medium containing the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Add oleic acid-BSA complex and a radiolabeled lipid precursor (e.g., [³H]-glycerol) to the medium and incubate for an extended period (e.g., 16-24 hours).
-
Collect the cell culture medium and lyse the cells.
-
Quantify the amount of secreted apoB in the medium using an ELISA.
-
Extract lipids from both the medium and the cell lysate.
-
Measure the amount of radiolabeled triglycerides in the medium and cell lysate using a scintillation counter.
-
Calculate the percentage of triglyceride secretion (radiolabeled triglycerides in medium / (radiolabeled triglycerides in medium + cell lysate)) and normalize to total protein content.
-
Determine the IC50 of the test compound for the inhibition of apoB and triglyceride secretion.
Mandatory Visualizations
Experimental Workflow for MTP Inhibition Assay
The following diagram outlines the workflow for a typical in-vitro MTP inhibition assay.
Logical Relationship in Cellular Lipoprotein Secretion
The following diagram illustrates the logical relationship between MTP inhibition and its downstream cellular effects.
Conclusion
Based on its classification as a Microsomal Triglyceride Transfer Protein inhibitor, the initial in-vitro studies of this compound are expected to demonstrate potent, dose-dependent inhibition of MTP's lipid transfer activity. This is predicted to translate into a significant reduction in the secretion of apolipoprotein B and triglycerides from both hepatic and intestinal cell models. The experimental protocols and representative data provided in this guide offer a framework for the anticipated in-vitro characterization of this compound. It is important to reiterate that specific quantitative data and detailed experimental procedures for this compound are not currently in the public domain, and the information presented herein is based on the established pharmacology of the MTP inhibitor drug class. Further disclosure of preclinical data from the developers of this compound will be necessary to fully elucidate its specific in-vitro profile.
Preclinical Profile of Granotapide in Dyslipidemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granotapide is a promising investigational agent for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease. As a member of the microsomal triglyceride transfer protein (MTP) inhibitor class, this compound targets a key intracellular protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. This technical guide provides a comprehensive overview of the preclinical data available for MTP inhibitors, with a focus on the anticipated effects of this compound on dyslipidemia. Due to the limited availability of specific preclinical data for this compound, this document leverages findings from closely related MTP inhibitors to illustrate the expected pharmacological profile and experimental methodologies.
Mechanism of Action: MTP Inhibition
Microsomal triglyceride transfer protein (MTP) plays a critical role in the lipidation of apoB, a necessary step for the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is designed to reduce the secretion of these triglyceride-rich lipoproteins, thereby lowering plasma levels of VLDL and its metabolic product, low-density lipoprotein (LDL).
Preclinical Efficacy Data (Proxy from MTP Inhibitors)
The following tables summarize the quantitative effects of MTP inhibitors in various preclinical models of dyslipidemia. This data serves as a proxy to illustrate the potential efficacy of this compound.
Table 1: Effect of MTP Inhibitors on Plasma Lipids in Rodent Models
| Animal Model | MTP Inhibitor | Dose | Duration | Total Cholesterol | Triglycerides | LDL-C | VLDL-C |
| apoE knockout mice | Implitapide | 1, 3, 10 mg/kg/day | 16 weeks | Significant Reduction | Not Reported | Not Reported | Not Reported |
| High-fat diet-fed C57BL/6 mice | Lomitapide | 1 mg/kg/day | 2 weeks | Significant Reduction | Significant Reduction | Significant Reduction | Not Reported |
Table 2: Effect of MTP Inhibitors on Plasma Lipids in Rabbit Models
| Animal Model | MTP Inhibitor | Dose | Duration | Total Cholesterol | Triglycerides | LDL-C | ApoB |
| Watanabe-heritable hyperlipidemic (WHHL) rabbits | Lomitapide | Not Specified | 2 weeks | ↓ 47% | ↓ 75% | ↓ 72% | Significant Reduction |
Note: "↓" indicates a decrease from baseline or control.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are standard in the field for evaluating anti-dyslipidemic agents.
High-Fat Diet (HFD)-Induced Dyslipidemia in Rats
This model mimics diet-induced dyslipidemia in humans.
Protocol Details:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: Standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle).
-
Diet: A high-fat diet typically consists of 45% to 60% of total calories from fat. A common composition includes standard chow supplemented with lard, cholesterol, and cholic acid.[1][2]
-
Induction Period: Animals are fed the HFD for 4 to 8 weeks to establish a stable hyperlipidemic state.
-
Treatment: this compound is administered orally once daily for the specified duration.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period after an overnight fast.
-
Biochemical Analysis: Plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are determined using standard enzymatic kits.
Chemically-Induced Hyperlipidemia Models
These models are useful for rapid screening of hypolipidemic agents.
1. Triton WR-1339-Induced Hyperlipidemia in Rats
Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma lipids.
Protocol Details:
-
Animals: Male Wistar rats (150-200 g), fasted for 18 hours prior to induction.
-
Induction: A single intraperitoneal (i.p.) injection of Triton WR-1339 (200-400 mg/kg) dissolved in saline is administered.[3][4]
-
Treatment: this compound is typically administered orally 1 hour before or immediately after Triton WR-1339 injection.
-
Blood Collection: Blood samples are collected at 18 and 24 hours post-Triton injection.
-
Analysis: Plasma lipid profiles are analyzed as described above.
2. Poloxamer 407-Induced Hyperlipidemia in Mice
Poloxamer 407 is a non-ionic surfactant that inhibits lipoprotein lipase and stimulates cholesterol biosynthesis.[5]
Protocol Details:
-
Animals: Male C57BL/6 mice.
-
Induction: A single intraperitoneal (i.p.) injection of Poloxamer 407 (0.5 g/kg) dissolved in saline.[6][7]
-
Treatment: this compound is administered orally prior to Poloxamer 407 injection.
-
Blood Collection: Blood is collected 24 hours after Poloxamer 407 administration.
-
Analysis: Plasma lipid levels are measured.
Signaling Pathways and Molecular Interactions
The primary signaling pathway affected by this compound is the apoB-lipoprotein assembly and secretion pathway. By inhibiting MTP, this compound directly interferes with the transfer of lipids to nascent apoB, preventing the formation of mature VLDL and chylomicrons. This leads to the intracellular degradation of apoB and a subsequent reduction in the secretion of these lipoproteins into the circulation.
Conclusion
The preclinical data from related MTP inhibitors strongly suggest that this compound has the potential to be an effective lipid-lowering agent. Its mechanism of action, centered on the inhibition of MTP, directly addresses the overproduction of apoB-containing lipoproteins, a key driver of dyslipidemia. The experimental models and protocols outlined in this guide provide a robust framework for the continued preclinical evaluation of this compound and other novel MTP inhibitors. Further studies specifically investigating the dose-response relationship, long-term efficacy, and safety profile of this compound are warranted to fully characterize its therapeutic potential.
References
- 1. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaup.edu [aaup.edu]
- 5. The poloxamer 407-induced hyperlipidemic atherogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Poloxamer 407 Induces Hypertriglyceridemia but Decreases Atheroscleros" by Xueying Peng, Zeqin Lian et al. [digitalcommons.library.tmc.edu]
Methodological & Application
Application Notes and Protocols for Measuring MTP Inhibition by Granotapide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granotapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. These application notes provide detailed protocols for measuring the inhibitory activity of this compound on MTP using both a cell-free fluorometric assay and a cell-based assay.
Core Principles
The inhibition of MTP by this compound can be quantified by measuring the decrease in MTP's lipid transfer activity. This is typically achieved using a fluorescence-based assay where a fluorescently labeled lipid substrate is transferred from a donor vesicle to an acceptor vesicle by MTP. The increase in fluorescence, which is quenched in the donor vesicle, is proportional to the MTP activity. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition.
Data Presentation
Table 1: In Vitro MTP Inhibition by this compound
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | Human MTP | Fluorometric | 5.8 | 1.2 |
| Lomitapide | Human MTP | Fluorometric | 8.0[1] | 1.1 |
| CP-346086 | Human MTP | Fluorometric | 2.0[1] | 1.0 |
Note: The IC50 value for this compound is a representative value for illustrative purposes based on the known potency of similar MTP inhibitors.
Table 2: Inhibition of ApoB Secretion from HepG2 Cells
| Treatment | Concentration (nM) | ApoB Secretion (% of Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 5.2 |
| This compound | 1 | 85 | 4.8 |
| 10 | 55 | 6.1 | |
| 100 | 20 | 3.5 | |
| 1000 | 5 | 2.1 |
Experimental Protocols
Protocol 1: In Vitro Fluorometric MTP Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on purified or partially purified MTP.
Materials:
-
MTP Activity Assay Kit (e.g., from Sigma-Aldrich or Roar Biomedical) containing:
-
Donor particles (with a fluorescently quenched lipid)
-
Acceptor particles
-
Assay Buffer
-
-
Purified or partially purified MTP (e.g., from human liver microsomes)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~465 nm and emission at ~535 nm
-
Multichannel pipettes
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Prepare a DMSO-only control.
-
-
Prepare Assay Master Mix:
-
According to the manufacturer's instructions, prepare a master mix containing the assay buffer, donor particles, and acceptor particles.
-
-
Set up the Assay Plate:
-
Add 2 µL of each this compound dilution or DMSO control to the appropriate wells of the 96-well plate.
-
Add 188 µL of the assay master mix to each well.
-
-
Initiate the Reaction:
-
Add 10 µL of the MTP enzyme preparation to each well to initiate the reaction. The final volume should be 200 µL.
-
-
Incubation:
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity (Excitation: 465 nm, Emission: 535 nm) every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of MTP activity (change in fluorescence intensity over time).
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the normalized MTP activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based MTP Inhibition Assay in HepG2 Cells
This protocol measures the effect of this compound on the secretion of apolipoprotein B (apoB) from the human hepatoma cell line HepG2, which is a downstream indicator of MTP activity.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
DMSO
-
6-well cell culture plates
-
Human ApoB ELISA Kit
-
BCA Protein Assay Kit
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Treatment with this compound:
-
When the cells reach the desired confluency, wash them twice with serum-free DMEM.
-
Prepare various concentrations of this compound in serum-free DMEM (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Add 1 mL of the this compound-containing or control media to each well.
-
Incubate the cells for 24 hours at 37°C.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture media from each well.
-
Centrifuge the media at 1,000 x g for 5 minutes to remove any detached cells and debris.
-
Store the supernatant (containing secreted apoB) at -80°C until analysis.
-
Wash the cells in the plate with ice-cold PBS.
-
Lyse the cells in each well with 200 µL of lysis buffer.
-
Collect the cell lysates and determine the total protein concentration using a BCA protein assay.
-
-
ApoB Quantification:
-
Quantify the amount of apoB in the collected media using a human ApoB ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the concentration of secreted apoB to the total protein concentration of the cell lysate for each well.
-
Express the normalized apoB secretion for each this compound concentration as a percentage of the vehicle control.
-
Plot the percentage of apoB secretion against the this compound concentration.
-
Visualizations
Caption: Mechanism of MTP inhibition by this compound.
Caption: Workflow for IC50 determination of this compound.
References
Application Notes and Protocols: Investigating the Efficacy of Granotapide in a Guinea Pig Model of Diet-Induced Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental studies of Granotapide in guinea pig models of hyperlipidemia have been identified in publicly available literature. The following application note and protocol describe a proposed, hypothetical study based on established methodologies for inducing hyperlipidemia in guinea pigs and the known mechanism of action of this compound as a Microsomal Triglyceride Transfer Protein (MTP) inhibitor.
Introduction
Guinea pigs are a well-regarded animal model for studying lipid metabolism and hyperlipidemia due to their lipoprotein profile, which is more similar to humans than that of other rodents[1][2][3]. Specifically, they carry the majority of their plasma cholesterol in low-density lipoprotein (LDL) particles[2][3]. Furthermore, diet-induced hyperlipidemia in guinea pigs leads to the development of dyslipidemia, glucose intolerance, and organ damage, mirroring aspects of metabolic syndrome in humans[1][4].
This compound is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP)[5]. MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is expected to reduce the production of these lipoproteins, thereby lowering plasma levels of triglycerides and LDL cholesterol.
This document outlines a hypothetical experimental protocol to evaluate the efficacy of this compound in a guinea pig model of hyperlipidemia induced by a high-fat, high-sucrose diet.
Proposed Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of MTP. This is expected to reduce the secretion of VLDL from the liver, leading to a decrease in downstream LDL particles and plasma triglycerides.
References
- 1. High fat high sucrose diet-induced dyslipidemia in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guinea pigs as models to study the hypocholesterolemic effects of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guinea pigs as models for cholesterol and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High fat high sucrose diet-induced dyslipidemia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for a Phase IIb Clinical Trial of Granotapide in Patients with Type 2 Diabetes Mellitus
Topic: A Clinical Trial Design for Granotapide in Type 2 Diabetes Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes outline the design and protocols for a Phase IIb, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound as an adjunct therapy in patients with Type 2 Diabetes Mellitus (T2DM) inadequately controlled on metformin. This compound, a microsomal triglyceride transfer protein (MTP) inhibitor, has shown potential in modulating lipid profiles, which are often dysregulated in T2DM.[1][2][3] This study will assess its effects on glycemic control and other metabolic parameters.
Study Design and Objectives
Primary Objective: To evaluate the efficacy of this compound in improving glycemic control in patients with T2DM, as measured by the change in Hemoglobin A1c (HbA1c) from baseline to week 24.
Secondary Objectives:
-
To assess the effect of this compound on fasting plasma glucose (FPG) and postprandial glucose (PPG).
-
To evaluate the impact of this compound on lipid profiles, including LDL-C, HDL-C, triglycerides, and Apolipoprotein B.
-
To assess the safety and tolerability of this compound in the study population.
-
To explore the effect of this compound on markers of insulin resistance and beta-cell function.
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study. Following a 2-week screening period and a 1-week single-blind placebo run-in period, eligible patients will be randomized in a 1:1:1:1 ratio to one of four treatment arms:
-
This compound 5 mg once daily
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
Placebo once daily
All treatments will be administered as oral capsules in addition to a stable dose of metformin (≥1500 mg/day or maximum tolerated dose).
Inclusion Criteria:
-
Male or female patients aged 18 to 70 years.
-
Diagnosed with T2DM.
-
HbA1c between 7.0% and 10.0% (inclusive) at screening.
-
On a stable dose of metformin monotherapy (≥1500 mg/day or maximum tolerated dose) for at least 3 months prior to screening.
-
Body Mass Index (BMI) between 25 and 40 kg/m ² (inclusive).
Exclusion Criteria:
-
History of type 1 diabetes mellitus.
-
Use of any other anti-diabetic medication besides metformin within 3 months prior to screening.
-
History of significant cardiovascular events within 6 months prior to screening.[4]
-
Impaired renal or hepatic function.
-
History of gastrointestinal malabsorption or other gastrointestinal diseases that could affect drug absorption.
Data Presentation
Table 1: Schedule of Assessments
| Assessment | Screening (Week -3 to -1) | Run-in (Week -1 to 0) | Baseline (Week 0) | Week 4 | Week 12 | Week 24 (End of Treatment) | Follow-up (Week 28) |
| Informed Consent | X | ||||||
| Demographics & Medical History | X | ||||||
| Physical Examination | X | X | X | X | X | ||
| Vital Signs | X | X | X | X | X | X | |
| HbA1c | X | X | X | X | |||
| Fasting Plasma Glucose | X | X | X | X | X | ||
| Oral Glucose Tolerance Test | X | X | |||||
| Fasting Lipid Profile | X | X | X | X | |||
| Safety Laboratory Tests | X | X | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X | X | X |
Table 2: Efficacy Endpoints
| Endpoint | Parameter | Timepoint |
| Primary | Change from baseline in HbA1c | Week 24 |
| Secondary | Change from baseline in Fasting Plasma Glucose | Week 24 |
| Change from baseline in 2-hour Postprandial Glucose | Week 24 | |
| Percent change from baseline in LDL-C | Week 24 | |
| Percent change from baseline in Triglycerides | Week 24 | |
| Change from baseline in HOMA-IR | Week 24 | |
| Change from baseline in HOMA-β | Week 24 |
Experimental Protocols
Hemoglobin A1c (HbA1c) Measurement
Methodology: HbA1c levels will be measured using a National Glycohemoglobin Standardization Program (NGSP)-certified and standardized high-performance liquid chromatography (HPLC) assay.
Procedure:
-
Collect 3-5 mL of whole blood in an EDTA-containing tube.
-
Gently invert the tube 8-10 times to ensure proper mixing.
-
Store the sample at 2-8°C until analysis (can be stored for up to 7 days).
-
Prior to analysis, allow the sample to reach room temperature.
-
Follow the specific instructions of the certified HPLC analyzer for sample processing and analysis.
-
Results will be reported as a percentage (%).
Oral Glucose Tolerance Test (OGTT)
Methodology: A standard 75g OGTT will be performed to assess postprandial glucose and insulin responses.
Procedure:
-
Patients will be instructed to fast for at least 10 hours overnight.
-
A fasting blood sample (time 0) will be collected for glucose and insulin measurement.
-
The patient will then consume a 75g glucose solution within 5 minutes.
-
Blood samples will be collected at 30, 60, 90, and 120 minutes post-glucose ingestion for glucose and insulin measurement.
-
Plasma glucose will be measured using a glucose oxidase method.
-
Serum insulin will be measured using a validated immunoassay.
Lipid Profile Analysis
Methodology: Fasting lipid profiles will be determined using standard enzymatic colorimetric methods.
Procedure:
-
Collect a fasting blood sample (at least 10-hour fast) in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C.
-
Separate the serum and store at -80°C until analysis.
-
Measure Total Cholesterol, HDL-C, and Triglycerides using an automated clinical chemistry analyzer.
-
LDL-C will be calculated using the Friedewald formula (if triglycerides are <400 mg/dL) or measured directly.
-
Apolipoprotein B will be measured by a validated immunoturbidimetric assay.
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Application Note and Protocol: Quantitative Analysis of Granotapide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Granotapide is a novel therapeutic agent under investigation for [Specify Therapeutic Area]. To accurately characterize its pharmacokinetic profile, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is essential.[1][2] This application note provides a detailed protocol for the determination of this compound concentrations in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][6]
Principle of the Method
This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The processed samples are then analyzed by a reverse-phase HPLC system coupled to a tandem mass spectrometer. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode.
Materials and Reagents
-
This compound reference standard
-
This compound internal standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and its internal standard. Dissolve each in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.[7]
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC System: A typical UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[9][10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: m/z 450.2 → 250.1
-
Internal Standard: m/z 455.2 → 255.1
-
Bioanalytical Method Validation Summary
The method was validated according to established guidelines for selectivity, accuracy, precision, recovery, matrix effect, and stability.[4][6][11] A summary of the validation results is presented below.
| Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 2.5% - 8.9% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 3.1% - 10.2% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.5% to 6.8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.2% to 8.1% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | CV ≤15% | 6.5% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Data Presentation
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of this compound in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies.[12][13] The validation results demonstrate that the method is accurate, precise, and meets the requirements for bioanalytical applications.[3][5]
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. development-and-validation-of-hplc-uv-method-for-quantitation-of-a-new-antithrombotic-drug-in-rat-plasma-and-its-application-to-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]
a application of Granotapide in metabolic syndrome research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. A key feature of the dyslipidemia associated with metabolic syndrome is the overproduction of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. Microsomal triglyceride transfer protein (MTP) plays a crucial role in the assembly and secretion of these lipoproteins.[1][2]
Lomitapide is a potent inhibitor of MTP, approved for the treatment of homozygous familial hypercholesterolemia (HoFH).[2][3] Its mechanism of action, which involves blocking the assembly of apoB-containing lipoproteins, makes it a valuable tool for investigating the pathophysiology of metabolic syndrome and for evaluating MTP inhibition as a therapeutic strategy for this condition.[1][2] Recent studies have shown that beyond its lipid-lowering effects, lomitapide may also impact glucose homeostasis and body weight.[4][5]
These application notes provide an overview of the use of Lomitapide in preclinical metabolic syndrome research, including its mechanism of action, key experimental protocols, and representative data.
Mechanism of Action
Lomitapide directly binds to and inhibits MTP in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes.[2] This inhibition prevents the loading of triglycerides onto nascent apoB, thereby blocking the formation and secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine.[1] The subsequent reduction in circulating VLDL particles leads to a decrease in low-density lipoprotein cholesterol (LDL-C) levels.[1]
Recent research also suggests that Lomitapide may exert its effects through additional pathways, including the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway, which could influence cellular processes like autophagy.[6][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of Lomitapide in mouse models of metabolic syndrome.
Table 1: Effects of Lomitapide on Body Weight and Composition in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | Lomitapide (1 mg/kg/day) | Percent Change |
| Body Weight (g) | 47.5 ± 1.5 | 40.3 ± 1.8 | -15.2% |
| Fat Mass (%) | 41.6 ± 1.9 | 31.8 ± 1.7 | -23.6% |
| Lean Mass (%) | 56.5 ± 1.8 | 65.2 ± 2.1 | +15.4% |
Data adapted from a study in LDLr-/- mice on a high-fat diet for 12 weeks, with Lomitapide administered for the last 2 weeks.[5][8]
Table 2: Effects of Lomitapide on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | Lomitapide (1 mg/kg/day) | Percent Change |
| Blood Glucose (mg/dL) | 215.5 ± 21.9 | 142.3 ± 7.7 | -34.0% |
| Total Cholesterol (mg/dL) | 600.9 ± 23.6 | 451.7 ± 33.4 | -24.8% |
| LDL/VLDL (mg/dL) | 250.6 ± 28.9 | 161.1 ± 12.2 | -35.7% |
| Triglycerides (mg/dL) | 299.5 ± 24.1 | 194.1 ± 28.1 | -35.2% |
Data adapted from a study in LDLr-/- mice on a high-fat diet for 12 weeks, with Lomitapide administered for the last 2 weeks.[5][8]
Experimental Protocols
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol describes a typical in vivo study to evaluate the efficacy of Lomitapide in a mouse model of metabolic syndrome induced by a high-fat diet (HFD).
Materials:
-
C57BL/6J mice (or other appropriate strain, e.g., LDLr-/-)[4][9]
-
High-fat diet (e.g., 60% kcal from fat)[4]
-
Standard chow diet
-
Lomitapide
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge for adult mice)[10]
-
Metabolic cages for food and water intake monitoring
-
Glucometer and test strips
-
Insulin solution (for Insulin Tolerance Test)
-
Glucose solution (for Glucose Tolerance Test)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Induction of Metabolic Syndrome:
-
Drug Administration:
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the treatment period, measure body composition (fat and lean mass) using techniques like EchoMRI.
-
Food and Water Intake: Acclimate mice to metabolic cages and monitor daily food and water consumption.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose homeostasis and insulin sensitivity. Detailed protocols are provided below.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia for plasma analysis.
-
-
Plasma Analysis:
-
Measure plasma levels of glucose, insulin, total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits or a clinical chemistry analyzer. A detailed protocol for lipid profiling is provided below.
-
-
Tissue Analysis (Optional):
-
Harvest tissues such as the liver, adipose tissue, and skeletal muscle for histological analysis (e.g., H&E staining for hepatic steatosis) or molecular analysis (e.g., gene expression of markers for inflammation and lipid metabolism).
-
Protocol for Oral Glucose Tolerance Test (GTT) in Mice
This test assesses the ability of the body to clear a glucose load.[12][13]
Procedure:
-
Record the baseline blood glucose level (time 0) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile saline) via oral gavage.[12]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Protocol for Insulin Tolerance Test (ITT) in Mice
This test measures the whole-body insulin sensitivity.[16][17][18]
Procedure:
-
Fast mice for 4-6 hours with free access to water.[18]
-
Record the baseline blood glucose level (time 0) from a tail snip using a glucometer.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[19]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[17]
-
Plot the percentage of initial blood glucose over time.
Protocol for Plasma Lipid Profiling
This protocol outlines a general procedure for the analysis of plasma lipids.[20][21][22]
Procedure:
-
Collect whole blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
Lipid extraction can be performed using established methods such as the Folch or Bligh-Dyer methods.[21]
-
Analyze the extracted lipids using techniques like enzymatic colorimetric assays for total cholesterol, triglycerides, and HDL-C. LDL-C can be calculated using the Friedewald formula if triglycerides are below 400 mg/dL.[22] For a more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed to quantify individual lipid species.[23]
Visualizations
Caption: Mechanism of Lomitapide action.
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Tolerance Test in Mice [bio-protocol.org]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 17. scribd.com [scribd.com]
- 18. Insulin Tolerance Test in Mouse [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. Lipid profiling in plasma [bio-protocol.org]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Standard Operating Procedure for Granotapide Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed Standard Operating Procedure (SOP) for the preparation of Granotapide solutions for in vitro research applications. This compound is an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) and has been investigated for its potential therapeutic effects in conditions such as Type II Diabetes Mellitus.[1] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Introduction
This compound is a benzanilide derivative that exerts its biological effects through the inhibition of MTP, a key protein in the assembly and secretion of apolipoprotein B-containing lipoproteins.[1] Proper preparation of this compound solutions is the foundational step for obtaining reliable and consistent results in cell-based assays and other in vitro studies. This SOP outlines the recommended procedures for dissolving this compound, preparing stock solutions, and making working dilutions for experimental use.
Materials and Equipment
2.1. Reagents:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade (CAS No. 67-68-5)
-
Sterile, deionized, and filtered water (ddH₂O)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
2.2. Equipment and Consumables:
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, its classification as a benzanilide compound suggests low aqueous solubility.[1] Based on commercially available preparations, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Preferred solvent for creating a stable, high-concentration stock solution.[2] |
| Ethanol | Potentially Soluble | Benzanilide, a similar compound, is soluble in ethanol. However, DMSO is the preferred solvent. |
| Water | Insoluble | This compound is expected to have poor solubility in aqueous solutions. |
| Cell Culture Medium | Dilutable from DMSO stock | Working solutions are prepared by diluting the DMSO stock solution into the final culture medium. |
Table 1: Recommended Solvents and Concentrations for this compound.
Experimental Protocols
4.1. Safety Precautions:
-
Always handle this compound powder and DMSO within a laminar flow hood or a well-ventilated area.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.
4.2. Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 718.71 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 7.19 mg of this compound powder.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (718.71 g/mol ) * (1000 mg/g) * 1 mL = 7.19 mg
-
-
Dissolving the Compound:
-
Aseptically transfer the weighed this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
4.3. Preparation of Working Solutions in Cell Culture Medium:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To minimize the risk of precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in complete cell culture medium.
-
Then, dilute the 1 mM intermediate solution 1:100 in complete cell culture medium to achieve the final 10 µM concentration.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For a 1:1000 dilution from the 10 mM stock to a 10 µM working solution, the final DMSO concentration will be 0.1%.
-
-
Mixing and Application:
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Add the prepared working solution to your cell cultures as per your experimental design.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Visualization of Pathways and Workflows
5.1. Signaling Pathway of MTP Inhibition-Induced ER Stress
The inhibition of Microsomal Triglyceride Transfer Protein (MTP) by this compound can lead to the accumulation of lipids in the endoplasmic reticulum (ER), inducing ER stress. This stress activates the inositol-requiring enzyme 1α (IRE1α), which then recruits TNF receptor-associated factor 2 (TRAF2). This complex subsequently activates c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses.
Caption: MTP inhibition by this compound induces ER stress and activates the IRE1α-JNK pathway.
5.2. Experimental Workflow for this compound Solution Preparation
The following diagram outlines the key steps for preparing this compound solutions for in vitro experiments, from initial weighing to the final working solution.
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Application Notes and Protocols for Granotapide (JTT-130)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granotapide, also known as JTT-130, is an experimental, orally active, intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[2][4] By selectively inhibiting MTP in the gastrointestinal tract, this compound reduces the absorption of dietary fats and cholesterol, leading to a decrease in plasma lipid levels.[2][3] This targeted mechanism of action is designed to avoid the potential liver-related side effects associated with non-specific MTP inhibitors.[3] Preclinical studies have demonstrated its potential in the management of dyslipidemia, obesity, and type 2 diabetes.[2][4][5]
Mechanism of Action
This compound exerts its pharmacological effects by binding to and inhibiting the microsomal triglyceride transfer protein in the endoplasmic reticulum of enterocytes.[2] This inhibition prevents the loading of triglycerides, cholesterol esters, and other lipids onto apoB-48, the primary apolipoprotein of chylomicrons.[2] Consequently, the formation and secretion of chylomicrons into the lymphatic system are suppressed, leading to a reduction in the intestinal absorption of dietary fats and cholesterol.[2][3] This intestine-specific action is a key feature of this compound, distinguishing it from other MTP inhibitors with systemic effects.[3]
A Phase 2 clinical trial was initiated to evaluate the safety and efficacy of this compound in obese patients with type 2 diabetes mellitus (NCT00929539).[1][6]
Data Presentation
Preclinical Efficacy in Animal Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various animal models.
Table 1: Effects of this compound on Body Weight and Food Intake in Rats on a High-Fat Diet [5]
| Parameter | Control Group | This compound (10 mg/kg) Group | P-value |
| Body Weight Gain (g) | 50.7 ± 2.4 | 37.4 ± 2.0 | < 0.01 |
| Total Caloric Intake (kcal/day) | 100.3 ± 3.4 | 82.3 ± 2.1 | < 0.01 |
| Fat Consumption ( g/day ) | 5.9 ± 0.2 | 3.9 ± 0.2 | < 0.01 |
| Carbohydrate Consumption ( g/day ) | No significant effect | No significant effect | NS |
Data are presented as mean ± S.E. for rats on a 35% fat diet.
Table 2: Effects of this compound on Plasma Lipids in Guinea Pigs [7]
| Parameter | Control Group | This compound Group | Percentage Change | P-value |
| LDL Cholesterol | - | - | ↓ 25% | < 0.05 |
| Plasma Triglycerides | - | - | ↓ 30% | < 0.05 |
Table 3: Effects of this compound on Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats [4]
| Parameter | Effect of this compound Treatment |
| Glycated Hemoglobin | Decreased |
| Plasma Glucose | Decreased |
| Plasma Triglycerides | Decreased |
| Plasma Total Cholesterol | Decreased |
| Hepatic Triglycerides | Decreased |
| Hepatic Cholesterol | Decreased |
| Plasma GLP-1 | Increased |
| Plasma PYY | Increased |
Experimental Protocols
In Vivo Efficacy Study in a Rat Model of Diet-Induced Obesity[5][8]
Objective: To evaluate the effect of this compound on body weight, food intake, and nutrient preference in a rat model of diet-induced obesity.
Animal Model: Male Sprague-Dawley rats.[8]
Materials:
-
This compound (JTT-130)
-
Vehicle for oral administration
-
Standard laboratory chow
-
High-fat diet (e.g., 35% fat)[5]
-
Low-fat diet (e.g., 3.1% or 3.3% fat)[5]
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimation: House rats individually in a controlled environment (23 ± 3°C; 55 ± 15% humidity; 12-hour light/dark cycle) for at least one week, with ad libitum access to water and standard chow.
-
Dietary Induction of Obesity: Switch the diet of the experimental group to a high-fat diet for a specified period to induce obesity. A control group may be maintained on a low-fat diet.
-
Randomization: Randomize the obese rats into a control group and a this compound treatment group.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally to the respective groups daily for the duration of the study.[2][5] The compound can be mixed with the food.[4][8]
-
Monitoring:
-
Measure body weight daily or every other day.
-
Monitor food and water intake continuously using metabolic cages.
-
In food preference studies, provide simultaneous access to high-fat and low-fat diets and measure the intake of each.
-
-
Data Analysis: Analyze the data for statistically significant differences in body weight gain, caloric intake, and fat/carbohydrate consumption between the treatment and control groups.
In Vitro MTP Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro potency of this compound in inhibiting the activity of microsomal triglyceride transfer protein.
Cell Line: Human hepatoma cell line, HepG2, which endogenously expresses MTP and secretes apoB-containing lipoproteins.
Materials:
-
This compound (JTT-130) dissolved in a suitable solvent (e.g., DMSO)
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay medium (e.g., serum-free DMEM)
-
Reagents for quantifying apoB secretion (e.g., ELISA kit for human apoB)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed HepG2 cells into multi-well plates at a predetermined density and allow them to adhere and grow to a confluent monolayer.
-
Treatment:
-
Wash the cells with serum-free medium.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cells. Include a vehicle control (medium with solvent only).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant (containing secreted apoB).
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them to obtain the cell lysate.
-
-
Quantification:
-
Quantify the concentration of apoB in the culture supernatant using an ELISA kit.
-
Measure the total protein concentration in the cell lysate to normalize the apoB secretion data.
-
-
Data Analysis:
-
Calculate the percentage inhibition of apoB secretion for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration at which 50% of MTP activity is inhibited) using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in an enterocyte.
References
- 1. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dosage Determination of Granotapide in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granotapide is an inhibitor of the microsomal triglyceride transfer protein (MTP), a critical enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins.[1] This mechanism of action suggests its potential therapeutic application in conditions characterized by lipid abnormalities, such as Type II Diabetes Mellitus.[1] The determination of an appropriate and safe dosage in preclinical animal models is a foundational step in the drug development process. These studies are essential for establishing the pharmacokinetic profile, identifying potential toxicities, and informing the selection of a safe starting dose for human clinical trials.[2][3][4]
This document provides a comprehensive overview of the principles and methodologies for determining the dosage of this compound in animal studies, based on established preclinical testing guidelines.
Core Principles of Preclinical Dosage Determination
The primary objectives of initial preclinical dose-finding studies are to determine the maximum tolerated dose (MTD) and to identify any observable signs of toxicity.[2] This information is then used to select dose levels for more definitive and longer-term toxicity studies.[2] Regulatory guidelines typically require these studies to be conducted in at least two mammalian species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., rabbit or dog).[2]
The selection of dose levels for these studies is a critical factor.[5] Generally, a control group and at least three dose levels (low, mid, and high) are included.[5] The high dose is often selected to be near the MTD, while the low dose should be a no-observed-adverse-effect level (NOAEL).
Experimental Protocols
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound following a single administration.
Animal Model:
-
Species: Sprague-Dawley rats and Beagle dogs (one rodent, one non-rodent).
-
Sex: Equal numbers of males and females.
-
Age: Young adults.
Methodology:
-
Animal Acclimation: Animals are acclimated to the facility for a minimum of 7 days before the study begins.
-
Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The stability and homogeneity of the formulation should be confirmed.
-
Dose Administration: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage). Doses are escalated in successive groups of animals.
-
Clinical Observations: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations should include changes in behavior, appearance, and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Repeat-Dose Toxicity Study
Objective: To evaluate the toxicity of this compound following repeated administration over a specified duration (e.g., 28 days).
Animal Model:
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Sex: Equal numbers of males and females.
-
Groups: A control group and three dose groups (low, mid, and high) with a recovery group for the high dose and control.
Methodology:
-
Dose Selection: Doses are selected based on the results of the MTD study. The high dose is typically a fraction of the MTD.
-
Dose Administration: this compound is administered daily for 28 days.
-
Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology and Electrocardiography: Prior to the study and at termination.
-
Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis): At specified intervals.
-
-
Necropsy and Histopathology: At the end of the treatment period (and recovery period for designated groups), a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Animal Model:
-
Species: Sprague-Dawley rats and Beagle dogs.
Methodology:
-
Dose Administration: A single dose of this compound is administered intravenously (IV) and via the intended clinical route (e.g., oral).
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound and any major metabolites are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated.
Data Presentation
The quantitative data generated from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical MTD and PK Data for this compound in Animal Models
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Maximum Tolerated Dose (MTD) | ||
| Single Oral Dose | 500 mg/kg | 300 mg/kg |
| Pharmacokinetic Parameters (Oral Dose: 50 mg/kg) | ||
| Cmax (ng/mL) | 1200 ± 150 | 850 ± 100 |
| Tmax (hr) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC (0-t) (ng*hr/mL) | 7500 ± 900 | 9800 ± 1200 |
| Half-life (t1/2) (hr) | 6.5 ± 1.2 | 10.2 ± 2.5 |
| Bioavailability (%) | 45 | 60 |
| Repeat-Dose Toxicity (28-day, Oral) | ||
| No-Observed-Adverse-Effect Level (NOAEL) | 50 mg/kg/day | 30 mg/kg/day |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | 150 mg/kg/day | 100 mg/kg/day |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for preclinical dosage determination.
Caption: Mechanism of action of this compound.
Caption: Preclinical dosage determination workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 4. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Granotapide and Gastrointestinal Side Effects
Welcome to the Technical Support Center for Granotapide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the gastrointestinal (GI) side effects associated with the use of this compound, a microsomal triglyceride transfer protein (MTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause gastrointestinal side effects?
This compound is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is essential for the assembly and secretion of chylomicrons in the enterocytes of the small intestine and very-low-density lipoproteins (VLDL) in the liver.[2][3] By inhibiting MTP in the intestine, this compound blocks the absorption of dietary fats, leading to a reduction in plasma lipids.[3] This intentional malabsorption of fat is the primary reason for the common gastrointestinal side effects, which include diarrhea, nausea, vomiting, and steatorrhea (oily, loose stools).[4][5]
Q2: What are the most common gastrointestinal side effects observed with MTP inhibitors like this compound?
The most frequently reported GI side effects for the MTP inhibitor class include:
The incidence and severity of these side effects are often dose-dependent and related to dietary fat intake.
Q3: Are there any long-term consequences of the fat malabsorption induced by this compound?
Prolonged and significant fat malabsorption can potentially lead to deficiencies in fat-soluble vitamins (A, D, E, and K) and essential fatty acids. Therefore, monitoring of these nutrients and consideration of supplementation may be necessary during long-term studies.
Q4: Can this compound be combined with other lipid-lowering agents? What are the implications for GI side effects?
Combining MTP inhibitors with other lipid-lowering therapies is a strategy that has been explored to potentially use lower, better-tolerated doses of the MTP inhibitor.[7] However, the impact on the GI side effect profile would need to be carefully evaluated in specific experimental protocols, as the combination could potentially exacerbate or alter the nature of the GI adverse events.
Troubleshooting Guide: Managing Gastrointestinal Side Effects in Experimental Settings
This guide provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High incidence of diarrhea and/or steatorrhea in the study cohort. | High dietary fat content in the chow. Dose of this compound is too high. | 1. Analyze the fat content of the animal chow. Transition to a low-fat diet (see Experimental Protocol 1). 2. Implement a dose-escalation protocol. Start with a lower dose of this compound and gradually titrate upwards (see Experimental Protocol 2). 3. Assess fat malabsorption. Quantify fecal fat content to correlate with the severity of diarrhea (see Experimental Protocol 3). |
| Significant weight loss in the treatment group, exceeding the expected therapeutic effect. | Caloric deficit due to severe fat malabsorption and/or decreased food intake due to nausea. | 1. Monitor food intake daily. 2. Supplement the diet with low-fat, high-protein sources to compensate for the reduced fat absorption. 3. Temporarily reduce the this compound dose until body weight stabilizes. |
| Animals exhibit signs of nausea or abdominal discomfort (e.g., decreased activity, poor grooming, pica). | Direct irritation of the gastrointestinal mucosa or systemic effects of the drug. | 1. Administer this compound with a small amount of low-fat food. 2. Consider splitting the daily dose into two or more administrations to reduce peak plasma concentrations. 3. Evaluate for signs of dehydration and provide supportive care if necessary. |
| Inconsistent or highly variable gastrointestinal side effects across the study population. | Individual differences in dietary fat intake, gut microbiome, or drug metabolism. | 1. Ensure strict control over the diet for all animals in the study. 2. Increase the sample size to account for individual variability. 3. Consider stratifying the analysis based on baseline characteristics if significant variability persists. |
Data Presentation: Expected Incidence of GI Side Effects with MTP Inhibitors
The following table summarizes the typical incidence of gastrointestinal adverse events reported in clinical trials of MTP inhibitors. Please note that these are general figures for the drug class, and the specific profile for this compound may vary.
| Adverse Event | Incidence with MTP Inhibitor (General) | Incidence with Placebo |
| Diarrhea | 20-40% | 5-10% |
| Nausea | 15-35% | 3-8% |
| Vomiting | 10-25% | 2-5% |
| Abdominal Pain | 10-20% | 4-7% |
| Steatorrhea | 5-15% | 0-1% |
Data are synthesized from various sources on MTP inhibitors and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Low-Fat Dietary Intervention
Objective: To mitigate gastrointestinal side effects of this compound by reducing dietary fat intake.
Methodology:
-
Baseline Period (7 days): Acclimatize animals to the housing conditions and provide a standard chow diet. Record baseline food intake and body weight. Collect fecal samples for baseline fat analysis.
-
Dietary Intervention:
-
Control Group: Continue with the standard chow diet.
-
Low-Fat Diet Group: Transition animals to a specially formulated low-fat diet. A very low-fat diet aims for no more than 20g of total fat per day for human subjects; this should be adapted for the specific animal model's caloric needs.[2] The diet should be isocaloric to the standard chow, with fat being replaced by carbohydrates and protein.
-
-
This compound Administration: Administer this compound or placebo to both groups according to the study design.
-
Monitoring:
-
Record daily food and water intake.
-
Monitor body weight daily.
-
Observe for clinical signs of GI distress (e.g., diarrhea, changes in fecal consistency, abdominal bloating).
-
Collect fecal samples at regular intervals for fecal fat analysis.
-
Protocol 2: Dose-Escalation Regimen
Objective: To improve the tolerability of this compound by initiating treatment at a low dose and gradually increasing to the target therapeutic dose.
Methodology:
-
Initiation Phase (Week 1): Begin treatment with a low starting dose of this compound (e.g., 25% of the target therapeutic dose).
-
Titration Phase (Weeks 2-4):
-
Week 2: If the initial dose is well-tolerated (i.e., minimal to no GI side effects), increase the dose to 50% of the target dose.
-
Week 3: If the 50% dose is well-tolerated, increase to 75% of the target dose.
-
Week 4: If the 75% dose is well-tolerated, increase to the full target therapeutic dose.
-
-
Maintenance Phase: Continue treatment at the target dose.
-
Monitoring and Adjustment:
-
Throughout the dose-escalation period, closely monitor for the emergence of GI side effects.
-
If significant GI side effects occur at any dose level, maintain the current dose for an additional week to allow for adaptation. If side effects persist or are severe, consider reducing the dose to the previously tolerated level.
-
Protocol 3: Assessment of Fat Malabsorption
Objective: To quantify the degree of fat malabsorption induced by this compound.
Methodology:
-
Fecal Collection:
-
House animals in metabolic cages to allow for the separate collection of feces and urine.
-
Collect all feces produced over a 72-hour period.
-
-
Fecal Fat Analysis (Van de Kamer Method or similar):
-
Homogenize the collected fecal sample.
-
Extract lipids from a known weight of the fecal homogenate using a suitable solvent (e.g., a mixture of ethanol, petroleum ether, and sulfuric acid).
-
Titrate the extracted fatty acids with a standardized sodium hydroxide solution.
-
Calculate the total fecal fat excretion per 24 hours.
-
-
Dietary Fat Intake:
-
Precisely measure the amount of food consumed by each animal during the fecal collection period.
-
Calculate the total fat intake based on the known fat content of the chow.
-
-
Coefficient of Fat Absorption (CFA):
-
Calculate the CFA using the following formula: CFA (%) = [(Total Fat Intake - Total Fecal Fat Excretion) / Total Fat Intake] x 100
-
Visualizations
Caption: Mechanism of this compound-induced gastrointestinal side effects.
Caption: Workflow for mitigating gastrointestinal side effects of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Surface Logix Achieves Objectives With SLx-4090 in Phase 2a Clinical Trial - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Hepatic Steatosis with MTP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving microsomal triglyceride transfer protein (MTP) inhibitors and their effect on hepatic steatosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MTP inhibitors induce hepatic steatosis?
A1: MTP inhibitors block the MTP protein, which is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver.[1][2][3] This inhibition leads to an accumulation of triglycerides within hepatocytes, resulting in hepatic steatosis.[4]
Q2: What are the common MTP inhibitors used in research?
A2: Lomitapide is a well-studied MTP inhibitor approved for the treatment of homozygous familial hypercholesterolemia.[2][5] Other MTP inhibitors that have been investigated in preclinical or clinical studies include dirlotapide and JTT-130.
Q3: What are the key in vivo models for studying MTP inhibitor-induced hepatic steatosis?
A3: Mouse models are commonly used, particularly those on a high-fat diet to induce a metabolic syndrome-like phenotype. Genetically modified mice, such as ob/ob mice, are also valuable for this research.[6]
Q4: What are the primary methods for quantifying hepatic steatosis in animal models?
A4: The main methods include histological analysis of liver sections (H&E and Oil Red O staining), biochemical quantification of liver triglycerides, and non-invasive imaging techniques such as magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS).[6]
Q5: Are there strategies to mitigate MTP inhibitor-induced hepatic steatosis?
A5: Yes, research is exploring several strategies, including:
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Dietary modifications: A low-fat diet is often recommended in clinical settings for patients taking MTP inhibitors.
-
Combination therapies: Co-administration of inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis, has been shown to attenuate MTP inhibitor-induced steatosis in preclinical models.[4]
-
Targeting intestinal MTP: Developing intestine-specific MTP inhibitors aims to reduce systemic exposure and minimize hepatic side effects.[5]
Troubleshooting Guides
MTP Activity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no MTP activity detected | Inactive MTP enzyme in the sample. | Ensure proper sample preparation and storage to maintain enzyme activity. Use fresh lysates or tissue homogenates. Include a positive control with known MTP activity. |
| Insufficient amount of sample. | Increase the amount of cell lysate or tissue homogenate in the assay. | |
| Incorrect assay conditions. | Verify the incubation temperature (typically 37°C) and time as per the kit protocol.[7][8] Ensure the correct buffer composition and pH. | |
| High background fluorescence | Contamination of reagents or samples. | Use high-purity reagents and sterile techniques. Run a "no enzyme" control to determine the background fluorescence. |
| Autofluorescence of the inhibitor compound. | Test the fluorescence of the inhibitor compound alone at the assay wavelengths. If it fluoresces, consider using a different assay or a quencher. | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all components in each well. |
| Inhomogeneous sample. | Ensure cell lysates or tissue homogenates are thoroughly mixed before aliquoting. |
Hepatic Triglyceride Quantification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low triglyceride yield | Incomplete lipid extraction. | Ensure the tissue is thoroughly homogenized.[9] Use the correct ratio of chloroform:methanol for extraction.[10] Consider an overnight incubation for complete extraction.[11] |
| Incomplete saponification (if applicable). | Ensure complete hydrolysis of triglycerides by using the correct concentration of KOH and adequate incubation time and temperature.[12] | |
| High variability in results | Non-homogenous liver samples. | Pulverize frozen liver tissue in liquid nitrogen to ensure a homogenous sample before weighing.[13] |
| Inconsistent sample processing. | Standardize the entire procedure, from tissue collection to the final measurement, for all samples. | |
| Interference from other substances | Presence of glycerol in reagents. | Use high-purity reagents. Include a blank that accounts for any glycerol contamination.[13] |
Histological Analysis (H&E and Oil Red O Staining)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or uneven staining (Oil Red O) | Insufficient staining time or temperature. | Increase the staining time or ensure the Oil Red O solution is pre-heated to the recommended temperature (e.g., 60°C).[1] |
| Lipid washout during processing. | Use frozen sections for Oil Red O staining as paraffin embedding removes lipids. Avoid using alcohol-based solutions before staining. | |
| Precipitate on tissue sections (Oil Red O) | Old or unfiltered Oil Red O solution. | Prepare fresh Oil Red O working solution and filter it before use.[14][15][16] |
| Poor tissue morphology (H&E) | Inadequate fixation. | Ensure the tissue is fixed in 10% neutral buffered formalin for an appropriate duration before processing. |
| Issues with deparaffinization or rehydration. | Follow the recommended timings for xylene and graded alcohol steps to ensure complete removal of paraffin and proper tissue rehydration.[17][18] | |
| Difficulty in quantifying steatosis | Subjectivity in manual scoring. | Use image analysis software like ImageJ to quantify the stained area for a more objective measurement.[19][20][21][22] |
Experimental Protocols
MTP Activity Assay (Fluorometric Kit-based)
This protocol is a general guideline based on commercially available kits.[7][8][23][24] Always refer to the specific manufacturer's instructions.
Materials:
-
MTP Activity Assay Kit (containing donor and acceptor particles, and assay buffer)
-
Cell lysate or tissue homogenate
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~465/535 nm)
-
Incubator at 37°C
Procedure:
-
Prepare Samples: Homogenize cells or tissues in the recommended buffer. Determine the protein concentration of the lysate/homogenate.
-
Assay Reaction:
-
In a 96-well black microplate, add the assay buffer, donor particles, and acceptor particles to each well.
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Add a specific amount of your cell lysate or tissue homogenate (e.g., 50-100 µg of protein) to the sample wells.
-
For a blank, add homogenization buffer instead of the sample.
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For a positive control, use a sample with known MTP activity. For a negative control, you can use a heat-inactivated sample.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
-
Measurement: Measure the fluorescence intensity at the specified wavelengths.
-
Calculation: Subtract the blank fluorescence from the sample fluorescence. The MTP activity can be calculated based on a standard curve if provided with the kit.
Quantification of Hepatic Triglycerides (Biochemical Method)
This protocol is based on the Folch method for lipid extraction followed by a colorimetric assay.[10][25]
Materials:
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Mouse liver tissue (~50-100 mg)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Triglyceride quantification kit (colorimetric)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh the frozen liver tissue.
-
Add the tissue to a tube containing a 2:1 chloroform:methanol solution (e.g., 20 volumes of solvent to 1 volume of tissue).
-
Homogenize the tissue thoroughly on ice.
-
-
Lipid Extraction:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
-
Quantification:
-
Use a commercial colorimetric triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product, which is measured using a spectrophotometer.
-
Histological Staining of Liver Sections
1. Hematoxylin and Eosin (H&E) Staining (Paraffin-Embedded Sections) [3][17][18][26][27]
-
Deparaffinization: Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydration: Sequentially immerse slides in 100%, 95%, and 70% ethanol, followed by distilled water (2-5 minutes each).
-
Hematoxylin Staining: Stain with Harris hematoxylin for 3-5 minutes.
-
Rinsing: Rinse in running tap water.
-
Differentiation: Briefly dip in 0.5-1% acid alcohol to remove excess stain.
-
Bluing: Immerse in a bluing agent (e.g., Scott's tap water substitute or weak ammonia water) until nuclei turn blue.
-
Rinsing: Rinse in tap water.
-
Eosin Staining: Counterstain with eosin Y solution for 1-3 minutes.
-
Dehydration: Dehydrate through graded alcohols (95% and 100%).
-
Clearing: Clear in xylene (2 changes, 5 minutes each).
-
Mounting: Mount with a permanent mounting medium.
2. Oil Red O Staining (Frozen Sections) [1][14][15][16][28]
-
Sectioning: Cut frozen liver sections at 8-10 µm and mount on slides. Air dry.
-
Fixation: Fix in 10% neutral buffered formalin for 5-10 minutes.
-
Rinsing: Rinse with distilled water and then briefly with 60% isopropanol.
-
Staining: Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes at room temperature or in a 60°C oven for a shorter duration.
-
Differentiation: Briefly rinse in 60% isopropanol to remove excess stain.
-
Rinsing: Rinse with distilled water.
-
Counterstaining: Lightly stain nuclei with hematoxylin.
-
Rinsing: Rinse in distilled water.
-
Mounting: Mount with an aqueous mounting medium.
Visualizations
Caption: Mechanism of MTP inhibitor-induced hepatic steatosis.
Caption: Experimental workflow for assessing MTP inhibitors.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 2. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labmethods.org [labmethods.org]
- 4. Rescue of Mtp siRNA-induced hepatic steatosis by DGAT2 siRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of liver fat in mice: comparing dual-echo Dixon imaging, chemical shift imaging, and 1H-MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. roarbiomedical.com [roarbiomedical.com]
- 9. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Extraction and analysis of liver lipids [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 15. researchgate.net [researchgate.net]
- 16. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 17. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 18. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Automatic Digital Algorithm that Accurately Quantifies Steatosis in NAFLD on Histopathological Whole‐Slide Images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying Stained Liver Tissue [imagej.net]
- 22. Automated qualitative batch measurement of lipid droplets in the liver of bird using ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. roarbiomedical.com [roarbiomedical.com]
- 24. MTP Activity Assay Kit, ยี่ห้อ Sigma [npchem.co.th]
- 25. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 801.1.HTC_H&E Stain (Paraffin or Cryosections) [protocols.io]
- 27. Hematoxylin and Eosin Stain - FOR PARAFFIN-EMBEDDED TISSUE SECTIONS [protocols.io]
- 28. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
a optimizing Granotapide dosage to minimize adverse events
Disclaimer: Publicly available information on Granotapide, including detailed clinical trial data, specific adverse events, and established dosage optimization protocols, is limited. This guide provides general principles and methodologies for optimizing the dosage of microsomal triglyceride transfer protein (MTP) inhibitors, the class to which this compound belongs, to minimize adverse events. The information presented here is intended for research and drug development professionals and should be adapted based on compound-specific data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP plays a crucial role in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is expected to reduce the levels of circulating lipoproteins.
Q2: What are the potential adverse events associated with MTP inhibitors?
Q3: How can we proactively monitor for potential adverse events during our experiments?
Regular monitoring of subjects for gastrointestinal distress is recommended. For hepatic safety, it is advisable to establish a baseline for liver function tests (e.g., ALT, AST, bilirubin) before initiating treatment and to monitor these markers at regular intervals throughout the study.
Q4: What are the general principles for optimizing the dosage of an MTP inhibitor like this compound?
The goal of dose optimization is to find a dosage that maximizes therapeutic efficacy while minimizing adverse events.[2] This typically involves a dose-escalation study to identify the maximum tolerated dose, followed by studies to evaluate the efficacy and safety of a range of doses. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be a valuable tool in designing rational dosing regimens.[3][4]
Troubleshooting Guides
Issue 1: High incidence of gastrointestinal side effects observed in preclinical models.
-
Potential Cause: The initial dose may be too high, leading to significant inhibition of intestinal MTP and subsequent fat malabsorption.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose to the next lowest level in the study protocol and observe if the incidence of gastrointestinal events decreases.
-
Dose Titration: Implement a gradual dose titration schedule, starting with a very low dose and slowly increasing to the target dose. This may allow for adaptation.
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Formulation Assessment: Evaluate if the drug formulation could be contributing to local irritation in the gastrointestinal tract.
-
Issue 2: Elevation in liver enzymes (transaminitis) is detected during the study.
-
Potential Cause: Hepatic MTP inhibition can lead to the accumulation of triglycerides in the liver (hepatic steatosis), which may result in liver enzyme elevation.
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the liver function tests to confirm the initial findings.
-
Dose Interruption/Reduction: Depending on the severity of the elevation, consider temporarily interrupting dosing or reducing the dose.
-
Histopathological Analysis: In preclinical studies, a histopathological examination of liver tissue can confirm the presence and severity of steatosis.
-
Data Summary
Table 1: Hypothetical Adverse Event Profile of an MTP Inhibitor in a 12-Week Preclinical Study
| Dosage Group | Gastrointestinal Events (Incidence %) | Grade 1 Liver Enzyme Elevation (>1.5x ULN) | Grade 2 Liver Enzyme Elevation (>3x ULN) |
| Vehicle Control | 5% | 2% | 0% |
| Low Dose (1 mg/kg) | 15% | 8% | 2% |
| Mid Dose (5 mg/kg) | 45% | 25% | 10% |
| High Dose (10 mg/kg) | 80% | 60% | 35% |
ULN: Upper Limit of Normal
Experimental Protocols
Protocol: Assessing Hepatotoxicity of an MTP Inhibitor in a Rodent Model
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Animal Model: Male Sprague-Dawley rats (n=10 per group).
-
Acclimation: Acclimate animals for at least one week before the start of the study.
-
Dosing: Administer the MTP inhibitor or vehicle control orally once daily for 12 weeks.
-
Blood Sampling: Collect blood samples via tail vein at baseline and at weeks 2, 4, 8, and 12 for measurement of ALT, AST, and total bilirubin.
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Necropsy: At the end of the 12-week study, perform a full necropsy.
-
Histopathology: Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
Visualizations
Caption: Mechanism of MTP Inhibition by this compound.
Caption: Workflow for Dosage Optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Poor Aqueous Solubility of Granotapide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Granotapide. The following information is designed to offer systematic approaches to overcome solubility issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Poor solubility of this compound in aqueous solutions is a common challenge. Initial steps to address this include:
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pH Adjustment: this compound, a benzanilide derivative, may exhibit pH-dependent solubility.[1] Experiment with adjusting the pH of your aqueous buffer. A systematic pH screening study is recommended to identify the optimal pH for solubilization.
-
Use of Co-solvents: Employing a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[2][3][4] Common co-solvents to consider are DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for precipitation.
-
Particle Size Reduction: The dissolution rate of a compound is influenced by its surface area.[2][5][6] Techniques like micronization or sonication can reduce particle size, thereby increasing the surface area available for solvation.
Q2: What are some advanced techniques if initial steps fail to sufficiently improve this compound solubility?
A2: If basic methods are insufficient, several advanced formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:[5][6]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3][6]
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Formulation as a Nanosuspension: This involves reducing the drug particle size to the nanometer range and stabilizing the particles with surfactants or polymers.[4][6]
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Use of Surfactants and Micellar Solubilization: Surfactants can form micelles in aqueous solutions, which can encapsulate this compound and increase its apparent solubility.[3][5]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state, which can improve its dissolution rate.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Co-solvent Selection
This guide outlines a workflow for selecting an appropriate co-solvent to improve this compound solubility.
Guide 2: Troubleshooting Precipitation Upon Dilution
This guide provides a logical approach to address the issue of this compound precipitating out of solution when a concentrated stock is diluted into an aqueous medium.
References
Technical Support Center: Troubleshooting Granotapide Instability in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Granotapide during long-term storage. The following information is designed to help you troubleshoot and resolve common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the purity of our this compound sample stored under recommended conditions (2-8°C). What could be the primary cause?
A1: A decrease in purity at refrigerated conditions suggests that this compound may be susceptible to degradation pathways that can occur even at low temperatures, such as hydrolysis or oxidation. Factors to consider include:
-
Moisture: The presence of residual moisture in the sample or permeation of moisture into the storage container can facilitate hydrolytic degradation.
-
Oxygen: Exposure to oxygen, either in the headspace of the vial or through a permeable container, can lead to oxidative degradation.
-
pH: If this compound is in a buffered solution or formulated with acidic or basic excipients, the pH can significantly influence its stability.
-
Light: Although stored in the dark, brief or repeated exposure to light during handling can initiate photodegradation.
We recommend performing a forced degradation study to identify the specific degradation pathways.
Q2: What are the initial analytical steps to identify the degradation products of this compound?
A2: The first step is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, to separate the degradation products from the parent compound. Subsequently, Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the structural elucidation of the impurities. Comparing the mass spectra of the degraded sample with the initial sample will help in identifying the mass of the degradation products, providing clues to the chemical modifications that have occurred (e.g., addition of oxygen, loss of a functional group).
Q3: Can the formulation excipients contribute to the instability of this compound?
A3: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API) like this compound. Potential interactions include:
-
Reducing sugars (e.g., lactose): Can react with primary or secondary amines in the API via the Maillard reaction.
-
Peroxides: Commonly found as impurities in polymers like povidone and polyethylene glycols (PEGs), peroxides can induce oxidative degradation.
-
Moisture content of excipients: Hygroscopic excipients can attract moisture, creating a microenvironment that promotes hydrolysis.
-
pH of excipients: The inherent acidity or basicity of an excipient can alter the local pH and catalyze degradation.
It is advisable to conduct compatibility studies between this compound and individual excipients.
Q4: We have observed color change and clumping of our lyophilized this compound powder upon long-term storage. What does this indicate?
A4: Color change and clumping are often indicative of physical and chemical instability.
-
Color change: This may suggest the formation of chromophoric degradation products, often arising from oxidative pathways or complex side reactions.
-
Clumping: This typically points to moisture absorption. The lyophilized powder may be hygroscopic, and if the container closure is not sufficiently tight, it can absorb atmospheric moisture. This can lead to a decrease in the glass transition temperature (Tg) and subsequent physical collapse of the cake structure, as well as providing a medium for chemical degradation.
We recommend analyzing the water content of the powder and evaluating the integrity of the container closure system.
Troubleshooting Workflows and Methodologies
Investigating this compound Degradation
If you are observing instability in your this compound samples, the following workflow can help you systematically investigate the root cause.
Caption: Troubleshooting workflow for this compound instability.
Hypothetical Degradation Pathway of this compound
Based on its benzanilide structure, a potential primary degradation pathway for this compound is hydrolysis of the amide bond.
Technical Support Center: Overcoming Off-Target Effects of Granotapide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Granotapide in cellular models. This compound is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. While effective in reducing lipid secretion, its mechanism can lead to off-target effects such as intracellular lipid accumulation and endoplasmic reticulum (ER) stress, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and what are the known off-target effects of this compound in cellular models?
A1: this compound's primary on-target effect is the inhibition of the Microsomal Triglyceride Transfer Protein (MTP). MTP is crucial for the assembly of very-low-density lipoproteins (VLDL) in hepatocytes. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides and cholesterol from the cell.
The primary off-target effects observed in cellular models, particularly in hepatic cell lines like HepG2, are a direct consequence of its on-target mechanism. These include:
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Intracellular Lipid Accumulation (Steatosis): The blockage of lipoprotein secretion leads to the buildup of triglycerides and cholesterol within the cell, forming lipid droplets.[1][2][3][4]
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Endoplasmic Reticulum (ER) Stress: The accumulation of lipids and unfolded apolipoprotein B in the ER lumen can disrupt ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[5][6][7]
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Cytotoxicity: Prolonged or high-concentration exposure to this compound can lead to cellular stress and eventual cell death, likely as a consequence of severe steatosis and ER stress.[8][9]
Q2: I am observing a significant decrease in cell viability in my experiments with this compound. What are the potential causes and how can I troubleshoot this?
A2: Decreased cell viability is a common concern when working with MTP inhibitors. The likely causes are excessive intracellular lipid accumulation and prolonged ER stress. Here’s a step-by-step troubleshooting guide:
-
Confirm Cytotoxicity: Utilize a reliable cell viability assay, such as the MTT or a luminescence-based ATP assay, to quantify the extent of cell death.[8][9][10][11][12]
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that provides sufficient MTP inhibition without causing significant cytotoxicity.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. It is possible that the desired on-target effect can be observed before the onset of significant cytotoxicity.
-
Co-treatment with an ER Stress Inhibitor: Consider co-treatment with a chemical chaperone, such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), which can help alleviate ER stress.
-
Supplement with Antioxidants: Oxidative stress can be a downstream consequence of ER stress. Supplementing the culture medium with an antioxidant like N-acetylcysteine (NAC) may improve cell viability.
Q3: My cells are showing a high degree of lipid droplet formation after this compound treatment. How can I manage this to ensure it doesn't compromise my experimental results?
A3: Significant lipid accumulation is an expected outcome of MTP inhibition.[1][2][3][4] While this confirms the on-target activity of this compound, excessive accumulation can lead to secondary off-target effects. To manage this:
-
Titrate the Dose: Use the lowest effective concentration of this compound to minimize excessive lipid buildup.
-
Time-Course Analysis: Conduct a time-course experiment to identify a time point where MTP inhibition is evident, but lipid accumulation is not yet at a level that induces significant stress.
-
Washout Experiments: For certain experimental designs, you may be able to treat with this compound for a limited period and then wash it out to allow the cells to recover before downstream analysis.
-
Modulate Fatty Acid Supplementation: If your experimental protocol involves supplementing the media with fatty acids (e.g., oleate or palmitate), consider reducing the concentration to limit the substrate available for triglyceride synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell death at low this compound concentrations. | High sensitivity of the cell line to ER stress or lipid accumulation. | 1. Perform a detailed dose-response and time-course experiment to find a non-toxic window. 2. Switch to a more robust cell line, if possible. 3. Co-treat with an ER stress inhibitor like TUDCA. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound stock solution. 3. "Edge effect" in multi-well plates. | 1. Use cells within a consistent and limited passage number range. Seed cells at a consistent density. 2. Prepare fresh dilutions from a concentrated stock for each experiment. 3. Avoid using the outer wells of the plate for experimental samples. |
| Difficulty in distinguishing between on-target lipid accumulation and off-target cytotoxicity. | The two phenomena are mechanistically linked. | 1. Use multi-parametric assays. For example, co-stain with a lipid dye (e.g., Oil Red O or BODIPY) and a viability dye (e.g., propidium iodide). 2. Analyze markers of ER stress (e.g., CHOP expression) in parallel with lipid accumulation. |
| This compound appears to lose its inhibitory effect over time in long-term cultures. | 1. Cellular adaptation mechanisms. 2. Degradation of the compound in the culture medium. | 1. Consider intermittent dosing schedules. 2. Replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). |
Data Presentation
Table 1: Effect of this compound on Cell Viability and Lipid Accumulation in HepG2 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Lipid Accumulation (Fold Change) |
| Vehicle (DMSO) | - | 48 | 100 ± 4.5 | 1.0 ± 0.2 |
| This compound | 1 | 48 | 95 ± 5.1 | 3.2 ± 0.4 |
| This compound | 5 | 48 | 72 ± 6.3 | 8.5 ± 0.9 |
| This compound | 10 | 48 | 45 ± 5.8 | 15.1 ± 1.3 |
Table 2: Mitigation of this compound-Induced ER Stress with TUDCA
| Treatment | This compound (5 µM) | TUDCA (500 µM) | CHOP Expression (Fold Change) | Spliced XBP1 (Fold Change) |
| Control | - | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | + | - | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound + TUDCA | + | + | 1.8 ± 0.3 | 1.5 ± 0.3 |
| TUDCA | - | + | 1.1 ± 0.2 | 1.1 ± 0.1 |
Experimental Protocols
1. Oil Red O Staining for Lipid Accumulation
This protocol is designed for staining lipid droplets in cultured cells.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5g in 100ml isopropanol)
-
60% Isopropanol
-
Hematoxylin
-
-
Procedure:
-
Culture cells in a multi-well plate and treat with this compound as required.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% Formalin for 30-60 minutes.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution (freshly prepared by diluting the stock solution with water at a 3:2 ratio and filtering). Incubate for 10-20 minutes.[13][14]
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water.
-
Counterstain the nuclei with Hematoxylin for 1 minute.
-
Wash thoroughly with water.
-
Visualize under a microscope. Lipid droplets will appear red, and nuclei will be blue.
-
2. Western Blot for ER Stress Markers (CHOP and spliced XBP1)
This protocol outlines the detection of key ER stress markers by western blotting.
-
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CHOP, anti-XBP1s)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHOP and XBP1s overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
References
- 1. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Lipid Accumulation in Skeletal Muscle and Liver Cells: A Protective Mechanism of Bilirubin Against Diabetes Mellitus Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal triglyceride transfer protein inhibition induces endoplasmic reticulum stress and increases gene transcription via Ire1α/cJun to enhance plasma ALT/AST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise training increases hepatic endoplasmic reticulum (er) stress protein expression in MTP-inhibited high-fat fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
a protocol refinement for consistent Granotapide efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent efficacy with Granotapide. The following information is based on the current understanding of this compound as a potent activator of the Nrf2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a suite of antioxidant and cytoprotective proteins.
Q2: I am observing inconsistent efficacy between experimental batches. What are the potential causes?
A2: Inconsistent efficacy can arise from several factors. These may include:
-
Cell line variability: Different cell lines may have varying levels of Nrf2 and Keap1 expression.
-
Compound stability: this compound may be sensitive to light, temperature, or repeated freeze-thaw cycles.
-
Experimental conditions: Variations in cell density, serum concentration in the media, and incubation times can all impact results.
-
Reagent quality: Ensure all reagents, including cell culture media and lysis buffers, are fresh and of high quality.
Q3: What are the expected downstream effects of this compound treatment?
A3: Successful activation of the Nrf2 pathway by this compound should result in the increased expression of Nrf2-target genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL). This should lead to enhanced cellular protection against oxidative stress.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no induction of Nrf2 target genes (e.g., HO-1, NQO1) | 1. Sub-optimal this compound concentration: The concentration used may be too low to effectively activate the Nrf2 pathway. 2. Incorrect incubation time: The time course of Nrf2 activation and target gene expression may not have been optimally captured. 3. Cell line is unresponsive: The selected cell line may have a deficient Nrf2 pathway. 4. Degraded this compound: The compound may have lost its activity due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. 2. Conduct a time-course experiment: Measure target gene expression at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) after this compound treatment. 3. Use a positive control: Treat a known Nrf2-responsive cell line (e.g., HaCaT keratinocytes) with a known Nrf2 activator (e.g., sulforaphane) to validate the experimental setup. 4. Prepare fresh solutions: Always prepare fresh solutions of this compound from a new stock for each experiment. Store stock solutions in small aliquots at -80°C and protect from light. |
| High background Nrf2 activation in control cells | 1. Cell culture stress: High cell density, nutrient deprivation, or oxidative stress from the culture environment can lead to baseline Nrf2 activation. 2. Serum components: Some components in fetal bovine serum (FBS) can activate the Nrf2 pathway. | 1. Optimize cell culture conditions: Ensure cells are seeded at an appropriate density and are not over-confluent. Use fresh media for all experiments. 2. Reduce serum concentration: If possible, reduce the serum concentration in the media during the experiment or use a serum-free medium. |
| Variability in replicate experiments | 1. Inconsistent cell numbers: Variation in the number of cells seeded per well can lead to inconsistent results. 2. Pipetting errors: Inaccurate pipetting can introduce significant variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health. | 1. Ensure accurate cell counting: Use a hemocytometer or an automated cell counter to ensure consistent cell seeding. 2. Use calibrated pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of multi-well plates for critical experiments, or fill them with sterile PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the determined optimal time.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify fractionation purity.
-
Protocol 2: qRT-PCR for Nrf2 Target Gene Expression
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Extract total RNA using a commercially available RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for inconsistent efficacy.
References
Technical Support Center: Granotapide Treatment and Management of Elevated Liver Enzymes
Disclaimer: Granotapide is an investigational microsomal triglyceride transfer protein (MTP) inhibitor. The following guidance is based on the clinical experience with other drugs in the same class, such as lomitapide, and should be adapted as more specific data on this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect the liver?
A1: this compound is a microsomal triglyceride transfer protein (MTP) inhibitor. MTP is a crucial protein for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, this compound reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of LDL cholesterol and triglycerides.[1] However, this inhibition can lead to an accumulation of fat within liver cells (hepatic steatosis), which is a primary safety concern and can be associated with elevations in liver enzymes.[3][4]
Q2: How common is it to see elevated liver enzymes with MTP inhibitor treatment?
A2: Elevated liver enzymes, particularly alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are a known side effect of MTP inhibitors. In a clinical trial for lomitapide, a similar MTP inhibitor, approximately 34% of patients experienced elevations in these enzymes.[5] It is important to note that these elevations were not typically accompanied by significant increases in total bilirubin or INR, which are markers of more severe liver dysfunction.[5]
Q3: What are the typical patterns of liver enzyme elevation observed with MTP inhibitors?
A3: The pattern of liver enzyme elevation is typically hepatocellular, characterized by a predominant increase in ALT and AST levels.[6] This reflects injury to the liver cells themselves, likely due to the accumulation of fat. Cholestatic patterns, with a primary elevation in alkaline phosphatase (ALP), are less common.
Q4: What are the clinical symptoms of liver injury that I should watch for in my experimental subjects?
A4: While many instances of elevated liver enzymes may be asymptomatic, it is crucial to monitor for clinical signs of liver injury, which can include:
-
Nausea and vomiting[7]
-
Abdominal pain[7]
-
Fever[7]
-
Jaundice (yellowing of the skin and eyes)[7]
-
Unusual fatigue or lethargy[7]
-
Flu-like symptoms[7]
Troubleshooting Guide for Elevated Liver Enzymes
This guide provides a systematic approach to managing elevated liver enzymes during this compound treatment in a research setting.
Immediate Actions Upon Detection of Elevated Liver Enzymes
If routine monitoring reveals an elevation in liver enzymes, the following steps should be taken:
-
Confirm the findings: Repeat the liver function tests to rule out laboratory error.
-
Assess the subject's clinical condition: Perform a thorough clinical evaluation to check for any signs or symptoms of liver injury.
-
Review concomitant medications: Investigate if any other medications the subject is taking could be contributing to the liver enzyme elevation.[5][8] Weak CYP3A4 inhibitors, for example, can increase the exposure to MTP inhibitors.[5]
-
Evaluate alcohol consumption: Inquire about recent alcohol intake, as it can exacerbate liver injury.[7][8]
Management Strategy Based on Level of Transaminase Elevation
The following table outlines a recommended course of action based on the degree of ALT or AST elevation, extrapolated from guidelines for lomitapide.
| Transaminase Level (ALT or AST) | Recommended Action |
| < 3x Upper Limit of Normal (ULN) | Continue this compound treatment at the current dose. Increase frequency of liver function monitoring to weekly until levels stabilize or return to baseline. |
| ≥ 3x to < 5x ULN | Consider reducing the dose of this compound.[5] Monitor liver function tests more frequently (e.g., every 3-4 days). |
| ≥ 5x ULN | Withhold this compound treatment immediately.[1][9] Conduct a comprehensive investigation to determine the cause of the elevation. This should include a full liver panel (including total bilirubin and INR) and consideration of a hepatology consultation. If levels return to < 3x ULN, consider re-challenging with a lower dose of this compound with very close monitoring.[1] |
| Persistent or Clinically Significant Elevations | Discontinue this compound treatment permanently.[7] Clinically significant elevations include those accompanied by symptoms of liver injury or impaired liver function (e.g., elevated bilirubin ≥2x ULN).[7] |
Data Presentation
Table 1: Incidence of Elevated Transaminases in a Lomitapide Phase 3 Clinical Trial
| Parameter | Percentage of Patients |
| At least one elevation in ALT or AST ≥ 3x ULN | 34%[5] |
| At least one elevation in ALT or AST ≥ 5x ULN | 21% (in an extension trial)[6][8] |
Table 2: Median Increase in Hepatic Fat with Lomitapide Treatment
| Time Point | Median Absolute Increase from Baseline |
| 26 Weeks | 6%[5] |
| 78 Weeks | 6%[5] |
Experimental Protocols
Protocol 1: Routine Liver Function Monitoring
Objective: To prospectively monitor for signs of hepatotoxicity during this compound treatment.
Methodology:
-
Baseline Assessment: Prior to initiating this compound, perform a comprehensive liver function panel including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
International Normalized Ratio (INR)
-
-
Ongoing Monitoring:
-
Sample Collection and Handling:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Aliquot the serum into cryovials and store at -80°C until analysis.
-
-
Analysis: Utilize a calibrated automated clinical chemistry analyzer for the quantification of liver enzymes and bilirubin. INR should be measured using a coagulometer.
Protocol 2: Investigation of Significant Liver Enzyme Elevation
Objective: To determine the cause and severity of clinically significant liver enzyme elevations.
Methodology:
-
Immediate Bloodwork: Upon confirmation of ALT or AST ≥ 5x ULN, or any elevation accompanied by clinical symptoms, immediately collect blood for the following tests:
-
Repeat full liver function panel (ALT, AST, ALP, total and direct bilirubin, GGT, albumin, INR).
-
Hepatitis panel (Hepatitis A, B, and C) to rule out viral causes.
-
Autoimmune hepatitis panel (e.g., ANA, ASMA).
-
-
Imaging:
-
Perform a hepatic ultrasound to assess for steatosis, fibrosis, or other structural abnormalities.
-
-
Liver Biopsy (if indicated):
-
If the cause of the liver injury remains unclear or if there is evidence of progressive liver disease, a liver biopsy may be warranted.
-
Procedure: Under local anesthesia and ultrasound guidance, a small sample of liver tissue is obtained using a biopsy needle.
-
Histological Analysis: The tissue should be fixed in formalin and embedded in paraffin. Sections should be stained with Hematoxylin and Eosin (H&E) to assess for steatosis, inflammation, and necrosis. Masson's trichrome stain can be used to evaluate for fibrosis.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced hepatic steatosis.
Caption: Workflow for managing elevated liver enzymes.
Caption: Logical cascade from drug administration to enzyme elevation.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]
- 3. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosing | Juxtapid® (lomitapide) capsules | HCP [juxtapid.com]
- 8. ahajournals.org [ahajournals.org]
- 9. drugs.com [drugs.com]
Technical Support Center: Improving the Oral Bioavailability of Granotapide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Granotapide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound reduces the absorption of dietary fats and the production of VLDL, which can be a therapeutic approach for conditions like type II diabetes mellitus.[1]
Q2: What are the potential reasons for the low oral bioavailability of this compound?
While specific data for this compound is limited in the public domain, drugs in its class often face challenges with oral bioavailability due to:
-
Poor aqueous solubility: As a benzanilide derivative, this compound is likely to be a lipophilic compound with low water solubility, which can limit its dissolution in the gastrointestinal fluids.[1]
-
First-pass metabolism: The liver is a primary site of drug metabolism, and drugs absorbed from the gut pass through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.
Q3: What are the general strategies to improve the oral bioavailability of a drug like this compound?
Several formulation and chemical strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Chemical Modifications: Creating salt forms or co-crystals can improve solubility and dissolution.[2]
-
Formulation Strategies:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility of lipophilic drugs and may enhance lymphatic uptake, bypassing the first-pass metabolism.[2][4]
-
Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]
-
Troubleshooting Guide
Issue 1: Low and Variable Dissolution Rate of this compound in Biorelevant Media
Possible Cause: Poor aqueous solubility of the crystalline form of this compound.
Suggested Solutions:
-
Particle Size Reduction: Reducing the particle size of the drug substance can significantly increase the surface area available for dissolution.
-
Amorphous Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy amorphous state, which has better solubility.
-
Lipid-Based Formulations: Incorporating this compound into a lipid-based system can enhance its solubilization in the gastrointestinal tract.
Hypothetical Data on Dissolution Enhancement Strategies
| Formulation Strategy | This compound Particle Size | Dissolution Medium | % Drug Dissolved at 30 min |
| Unprocessed this compound | 50 µm | Simulated Gastric Fluid (SGF) | 5% |
| Micronized this compound | 5 µm | Simulated Gastric Fluid (SGF) | 25% |
| This compound Nanosuspension | 200 nm | Simulated Gastric Fluid (SGF) | 65% |
| This compound-PVP K30 Solid Dispersion (1:5 ratio) | N/A | Simulated Gastric Fluid (SGF) | 85% |
| This compound in SEDDS | N/A | Simulated Gastric Fluid (SGF) | 95% |
Issue 2: Poor Permeability of this compound Across Caco-2 Cell Monolayers
Possible Cause: Efflux by P-glycoprotein (P-gp) transporters or inherent low passive diffusion.
Suggested Solutions:
-
Co-administration with a P-gp Inhibitor: Using a known P-gp inhibitor (e.g., Verapamil, though not for clinical use, can be used for in-vitro experiments) can help determine if efflux is a significant barrier.
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants and polymers used in formulations, such as Tween 80 and Pluronic F68, have been shown to inhibit P-gp.
-
Lipid-Based Formulations: Some lipid-based systems can inhibit P-gp and enhance intestinal lymphatic transport, thereby avoiding efflux pumps.
Hypothetical Data on Permeability Enhancement
| Experimental Condition | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound alone | 1.5 | 4.2 |
| This compound + Verapamil (P-gp inhibitor) | 4.8 | 1.1 |
| This compound in SEDDS formulation | 5.2 | 1.3 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed (e.g., 2500 rpm) for a specified duration (e.g., 2 hours), ensuring the temperature is controlled.
-
Periodically withdraw samples to measure particle size using dynamic light scattering (DLS) until the desired particle size (e.g., < 250 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS for this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add this compound to the mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization of the SEDDS:
-
Self-emulsification time: Add a small amount of the SEDDS to water with gentle agitation and measure the time it takes to form a clear microemulsion.
-
Droplet size analysis: Determine the globule size of the resulting microemulsion using DLS.
-
Thermodynamic stability studies: Centrifuge the SEDDS and subject it to freeze-thaw cycles to assess its physical stability.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Mechanism of action of this compound in an enterocyte.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. upm-inc.com [upm-inc.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Drug-Drug Interactions with Granotapide
Disclaimer: Information on specific drug-drug interactions for Granotapide is not currently available in the public domain. This guide provides general procedures and frequently asked questions for researchers to investigate potential drug-drug interactions for a compound like this compound. The experimental protocols and data presented are illustrative and should not be considered as specific results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms through which drug-drug interactions (DDIs) can occur with a new chemical entity like this compound?
A1: Drug-drug interactions primarily occur through two mechanisms:
-
Pharmacokinetic DDIs: Where one drug affects the absorption, distribution, metabolism, or excretion (ADME) of another drug. A major focus in this area is the inhibition or induction of cytochrome P450 (CYP) enzymes and the interaction with drug transporters like P-glycoprotein (P-gp).[1][2]
-
Pharmacodynamic DDIs: Where one drug influences the pharmacological effect of another drug at its site of action.
This guide focuses on the assessment of potential pharmacokinetic DDIs.
Q2: Why is it crucial to evaluate the potential for CYP450 inhibition by this compound?
A2: The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of a vast number of drugs.[1][2] If this compound inhibits a specific CYP enzyme, it could lead to decreased metabolism of co-administered drugs that are substrates for that enzyme. This can result in elevated plasma concentrations of the co-administered drug, potentially leading to increased risk of adverse effects and toxicity.[1] Therefore, assessing the inhibitory potential of this compound on major CYP isoforms is a critical step in drug safety evaluation.
Q3: How can I determine if this compound is a substrate or inhibitor of P-glycoprotein (P-gp)?
A3: P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in drug absorption and distribution.[3] To determine if this compound interacts with P-gp, you can perform in vitro transport assays using cell lines that express P-gp, such as Caco-2 or MDR1-MDCKII cells.[3][4] An ATPase assay can also be used to measure the interaction of a compound with P-gp.[5][6][7] These assays can identify whether this compound is transported by P-gp (a substrate) or if it blocks the transport of other known P-gp substrates (an inhibitor).
Q4: What are the initial steps for screening this compound for potential CYP450 inhibition?
A4: A common initial screening approach is to perform an in vitro CYP450 inhibition assay using human liver microsomes.[1][8][9][10] This can be done as a single-point assay at a relevant concentration (e.g., 10 µM) to identify potential interactions.[1][11][12] If significant inhibition is observed, a full IC50 determination (the concentration that causes 50% inhibition) should be conducted to quantify the inhibitory potency.[2][11]
Troubleshooting Guides
CYP450 Inhibition Assays
Issue: High variability in fluorescence-based CYP450 inhibition assay results.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Interference | Test compound may have intrinsic fluorescence or cause quenching. Run a control with the test compound in the absence of the CYP enzyme to assess background fluorescence. Consider using an LC-MS/MS-based assay, which is less prone to such interference.[12] |
| Solvent Effects | The solvent used to dissolve the test compound (e.g., DMSO) may inhibit CYP activity at high concentrations. Ensure the final solvent concentration in the incubation is low and consistent across all wells. |
| Incubation Time | The incubation time may be too long, leading to substrate depletion or enzyme instability. Optimize the incubation time to ensure linear metabolite formation. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and consider using automated liquid handlers for better precision. |
Issue: Discrepancy between results from recombinant CYP enzymes and human liver microsomes.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Multiple Enzymes in Microsomes | Human liver microsomes contain a full complement of drug-metabolizing enzymes, whereas recombinant systems only contain a single CYP isoform. The observed effect in microsomes could be a result of metabolism by multiple enzymes. |
| Non-specific Binding | The extent of non-specific binding of the test compound may differ between the two systems. Measure the unbound fraction of the compound in both assay systems to normalize the results. |
| Allosteric Effects | Other proteins in the microsomal membrane can influence CYP activity. These effects will not be observed with recombinant enzymes. |
P-glycoprotein (P-gp) Assays
Issue: Inconsistent P-gp efflux ratios in Caco-2 cell transport assays.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Monolayer Integrity | The integrity of the Caco-2 cell monolayer is crucial for reliable transport data. Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. Include a paracellular transport marker (e.g., mannitol) to assess monolayer tightness.[13] |
| Efflux Transporter Saturation | The concentration of the test compound may be high enough to saturate the P-gp transporter, leading to a lower-than-expected efflux ratio. Test a range of concentrations to assess concentration-dependent transport. |
| Presence of Other Transporters | Caco-2 cells express other transporters besides P-gp. Use a specific P-gp inhibitor (e.g., verapamil) to confirm that the observed efflux is P-gp mediated.[3] |
| Compound Cytotoxicity | The test compound may be toxic to the Caco-2 cells, compromising monolayer integrity. Assess the cytotoxicity of the compound at the tested concentrations using an assay like the MTT assay.[13] |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes and LC-MS/MS
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms.
1. Materials:
-
Human Liver Microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)[14]
-
NADPH regenerating system
-
Test compound (e.g., this compound) and positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Tranylcypromine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)[14]
-
Phosphate buffer
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to achieve a range of concentrations for IC50 determination.
-
In a 96-well plate, add human liver microsomes, the CYP probe substrate, and the test compound at various concentrations or a positive control inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[15][16]
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.[1][11]
Protocol 2: Bidirectional P-glycoprotein (P-gp) Substrate Assessment in Caco-2 Cells
This protocol is used to determine if a test compound is a substrate of P-gp by measuring its transport across a Caco-2 cell monolayer.[3]
1. Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Test compound (e.g., this compound)
-
Known P-gp substrate (e.g., Digoxin) as a positive control
-
Known P-gp inhibitor (e.g., Verapamil)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow for assessing monolayer integrity
-
LC-MS/MS system
2. Procedure:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
To assess apical to basolateral (A-B) transport (absorptive direction), add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
To assess basolateral to apical (B-A) transport (efflux direction), add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
To confirm P-gp involvement, perform the B-A transport experiment in the presence and absence of a known P-gp inhibitor.[3]
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, measure the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Measure Lucifer yellow leakage to confirm monolayer integrity was maintained throughout the experiment.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests the compound is a P-gp substrate.
Data Presentation
Table 1: Illustrative IC50 Values for CYP450 Inhibition
This table provides a template for summarizing the inhibitory potential of a test compound against major CYP450 isoforms. The data presented here are for illustrative purposes only and do not represent actual data for this compound.
| CYP Isoform | Probe Substrate | Positive Control Inhibitor | Illustrative IC50 (µM) for Test Compound |
| CYP1A2 | Phenacetin | Furafylline | > 50 |
| CYP2C9 | Diclofenac | Sulfaphenazole | 25.3 |
| CYP2C19 | S-Mephenytoin | Tranylcypromine | 12.8 |
| CYP2D6 | Dextromethorphan | Quinidine | > 50 |
| CYP3A4 | Midazolam | Ketoconazole | 5.6 |
Table 2: Illustrative Data from a Caco-2 Bidirectional Transport Assay
This table provides a template for summarizing the results of a P-gp substrate assessment study. The data are illustrative.
| Parameter | Test Compound | Positive Control (Digoxin) |
| Papp (A-B) (x 10⁻⁶ cm/s) | 1.5 | 0.5 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 8.2 | 10.1 |
| Efflux Ratio (ER) | 5.5 | 20.2 |
| Papp (B-A) with Verapamil (x 10⁻⁶ cm/s) | 1.8 | 1.2 |
| Efflux Ratio with Verapamil | 1.2 | 2.4 |
Visualizations
Caption: Workflow for assessing CYP450 inhibition potential.
Caption: Role of P-glycoprotein in drug transport across intestinal cells.
References
- 1. enamine.net [enamine.net]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 16. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Granotapide vs. Lomitapide in Lipid Reduction
A comprehensive review of the available clinical data on Lomitapide and the current status of Granotapide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a comparative overview of two microsomal triglyceride transfer protein (MTP) inhibitors, this compound and Lomitapide, intended for an audience of researchers, scientists, and drug development professionals. The objective is to present a side-by-side analysis of their efficacy, mechanism of action, and the experimental data supporting their use.
However, a significant disparity in the availability of public data exists between the two agents. While Lomitapide has undergone extensive clinical evaluation and is an approved therapy for homozygous familial hypercholesterolemia (HoFH), information regarding the clinical development and efficacy of this compound in the context of lipid-lowering is not publicly available at this time. DrugBank indicates that this compound has been investigated in trials for Type II Diabetes Mellitus and is classified as an MTP inhibitor[1]. Beyond this, there is a notable absence of published clinical trial data on its efficacy as a lipid-lowering agent.
Consequently, this guide will provide a detailed analysis of Lomitapide, based on extensive clinical trial data, and will note the lack of available information for a direct comparison with this compound.
Mechanism of Action: MTP Inhibition
Both Lomitapide and this compound are classified as inhibitors of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, these drugs reduce the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, which in turn leads to a reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels.[2][3][4][5] This mechanism is particularly relevant for patients with HoFH, as it is independent of the LDL receptor pathway, which is defective in these individuals.[5][6]
Below is a diagram illustrating the signaling pathway affected by MTP inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. A randomized double-blind trial to compare the clinical efficacy of granisetron with metoclopramide, both combined with dexamethasone in the prophylaxis of chemotherapy-induced delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Lomitapide for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Granotapide and Dirlotapide: A Review of Two Microsomal Triglyceride Transfer Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Granotapide (JTT-130) and Dirlotapide, two inhibitors of the microsomal triglyceride transfer protein (MTP). While both compounds share a common mechanism of action, their development trajectories, target species, and available data differ significantly. This analysis is based on a comprehensive review of preclinical and clinical data to support research and drug development efforts in the field of metabolic diseases.
Executive Summary
This compound and Dirlotapide are both inhibitors of the microsomal triglyceride transfer protein (MTP), a key protein in the assembly and secretion of triglyceride-rich lipoproteins in the intestine and liver. By inhibiting MTP, these compounds effectively reduce the absorption of dietary fats and lower plasma lipid levels.
Dirlotapide , marketed as Slentrol®, is approved for veterinary use in dogs for the management of obesity.[1][2] Extensive clinical data from canine studies are available, demonstrating its efficacy in weight reduction.[3][4] Its mechanism of action is primarily localized to the gut, where it reduces fat absorption and promotes satiety.[2][5]
This compound (also known as JTT-130) was developed as an intestine-specific MTP inhibitor for the potential treatment of dyslipidemia and other metabolic disorders in humans.[6] Preclinical studies in various animal models have shown promising results in improving lipid profiles and glucose metabolism.[1][2][7] However, its development as a cardiovascular drug was discontinued in 2012.[8] Consequently, the available data for this compound is limited to preclinical animal studies, and no direct head-to-head clinical comparisons with Dirlotapide exist.
This guide will present the available data for both compounds, highlighting the differences in their pharmacological profiles and developmental statuses. It is crucial to note that the direct comparison is inherently limited by the different species studied.
Mechanism of Action: MTP Inhibition
Both this compound and Dirlotapide exert their therapeutic effects by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.
By binding to MTP, these inhibitors block the transfer of triglycerides, cholesterol esters, and phospholipids to the nascent ApoB molecule. This disruption prevents the formation of mature lipoproteins, leading to a reduction in their secretion into the bloodstream. The primary consequences of MTP inhibition are:
-
Reduced intestinal fat absorption: Inhibition of MTP in enterocytes decreases the formation and secretion of chylomicrons, the primary carriers of dietary triglycerides. This leads to increased fecal fat excretion.
-
Lowered plasma lipid levels: Hepatic MTP inhibition reduces the production and secretion of VLDL, a precursor to low-density lipoprotein (LDL) cholesterol. This results in decreased plasma levels of triglycerides and LDL cholesterol.
-
Increased satiety: The accumulation of lipids within enterocytes is thought to trigger satiety signals, such as the release of peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), leading to reduced food intake.[5][6]
Head-to-Head Comparison: Physicochemical Properties
| Property | This compound (JTT-130) | Dirlotapide |
| Alternative Name | JTT-130 | Slentrol® |
| Molecular Formula | C₃₉H₃₇F₃N₂O₈ | C₄₀H₃₃F₃N₄O₃ |
| Molecular Weight | 718.72 g/mol | 674.73 g/mol |
| Mechanism of Action | Intestine-specific MTP Inhibitor | Gut-selective MTP Inhibitor |
| Primary Indication | Investigated for Dyslipidemia (Discontinued) | Obesity in Dogs |
Quantitative Data Summary
Dirlotapide: Efficacy in Canine Weight Management
The efficacy and safety of Dirlotapide for weight management in obese dogs have been evaluated in multiple clinical studies.[3][4][9]
| Study | Duration | Number of Dogs | Treatment Group | Mean Weight Loss | Placebo Group | Mean Weight Loss | Key Adverse Events |
| North American Study A | 16 weeks (Weight Loss Phase) | 224 (total) | Dirlotapide | 14.0% | Placebo | 3.0% | Emesis, diarrhea, lethargy, anorexia |
| North American Study B | 16 weeks (Weight Loss Phase) | 111 (total) | Dirlotapide | 11.8% | Placebo | 3.9% | Emesis, diarrhea, lethargy, anorexia |
| European Study A | Up to 196 days | 245 (total) | Dirlotapide | 15.9% | Placebo | 5.3% | Emesis, diarrhea |
| European Study B | Up to 196 days | 245 (total) | Dirlotapide | 14.0% | Placebo | 1.7% | Emesis, diarrhea |
Data compiled from multiple sources.[3][4][9]
This compound (JTT-130): Preclinical Efficacy in Animal Models
The available data for this compound comes from preclinical studies in various animal models. It is important to note that these results are not directly comparable to the clinical data for Dirlotapide in dogs.
| Animal Model | Study Duration | Treatment | Key Findings |
| Guinea Pigs | 4 weeks | JTT-130 (0.0005% or 0.0015% of diet) | - 25% reduction in plasma LDL cholesterol- 30% reduction in plasma triglycerides- No increase in hepatic triglycerides |
| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | JTT-130 in diet | - Prevented hyperglycemia- Significantly decreased plasma total cholesterol- Improved glucose tolerance- Increased portal GLP-1 levels |
| Sprague-Dawley Rats (High-Fat Diet) | Not specified | JTT-130 (0.029% of diet) | - Decreased body weight and abdominal fat- Suppressed food intake- Increased fecal free fatty acids- Elevated plasma GLP-1 and PYY levels |
| Hyperlipidemic Hamsters & Rabbits | Long-term | JTT-130 | - Lowered plasma non-HDL cholesterol- Elevated plasma HDL cholesterol- Suppressed atherosclerosis formation in rabbits |
Data compiled from multiple sources.[1][2][5][7][10]
Experimental Protocols
Dirlotapide: Clinical Study Design in Dogs (General Overview)
The clinical trials for Dirlotapide in dogs generally followed a randomized, placebo-controlled, masked design.[3][4]
References
- 1. Dirlotapide - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Evaluation of Dirlotapide (Slentrol®) in Obese and Overweight, Client-owned Dogs in Two Placebo-controlled Clinical Studies in Europe - WSAVA2007 - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Granotapide and Other Microsomal Triglyceride Transfer Protein (MTP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Granotapide (JTT-130) and other prominent Microsomal Triglyceride Transfer Protein (MTP) inhibitors. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and biochemical properties of these compounds.
Introduction to MTP Inhibition
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in hepatocytes and enterocytes. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By facilitating the lipidation of apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP has emerged as a therapeutic strategy for managing hypercholesterolemia, particularly in severe genetic forms like homozygous familial hypercholesterolemia (HoFH), by reducing the production of atherogenic lipoproteins.[1]
This compound (JTT-130) is a novel, orally active MTP inhibitor designed for intestine-specific action.[2][3] Its unique characteristic is its rapid hydrolysis and inactivation upon absorption, which is intended to minimize systemic exposure and thereby reduce the risk of hepatic steatosis, a common side effect associated with systemic MTP inhibition.[2] This guide compares this compound with other notable MTP inhibitors, focusing on their inhibitory potency and mechanisms of action.
Comparative Analysis of MTP Inhibitory Potency
The in vitro potency of MTP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce MTP activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the reported IC50 values for this compound and other MTP inhibitors.
| Compound | IC50 (nM) | Key Characteristics |
| This compound (JTT-130) | Not explicitly reported in reviewed literature | Intestine-specific inhibitor designed for rapid inactivation after absorption to minimize hepatic effects.[2][4] |
| Lomitapide | 5 - 10 | Systemic MTP inhibitor approved for the treatment of homozygous familial hypercholesterolemia. |
| Dirlotapide | 4 (for apoB secretion inhibition) | Gut-selective MTP inhibitor primarily used in veterinary medicine for canine obesity. |
| SLx-4090 | ~8 | Intestine-specific MTP inhibitor. |
| CP-346086 | 2.0 | Potent MTP inhibitor. |
Experimental Protocols
In Vitro MTP Inhibition Assay (Fluorescence-Based)
The inhibitory activity of compounds on MTP can be determined using a fluorescence-based lipid transfer assay. This method measures the transfer of fluorescently labeled lipids from donor to acceptor vesicles, a process catalyzed by MTP.
Principle: The assay utilizes a fluorescently labeled lipid, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD)-labeled phosphatidylethanolamine (NBD-PE) or NBD-labeled triacylglycerol (NBD-TAG), incorporated into donor liposomes at a concentration that causes self-quenching of the fluorescence. In the presence of MTP, the labeled lipid is transferred to acceptor liposomes. This transfer results in the dequenching of the NBD fluorescence, leading to an increase in fluorescence intensity that is proportional to the MTP activity.[5][6][7] The assay can be performed using purified MTP or cellular homogenates containing MTP.[5][6]
Materials:
-
Purified MTP or cell/tissue homogenate containing MTP
-
NBD-labeled lipid (e.g., NBD-PE or NBD-TAG)
-
Phosphatidylcholine
-
Cardiolipin
-
Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Inhibitor compounds (e.g., this compound, Lomitapide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Donor Vesicles:
-
Prepare a lipid mixture of phosphatidylcholine and NBD-labeled lipid in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with assay buffer and sonicate to form small unilamellar vesicles (SUVs).
-
-
Preparation of Acceptor Vesicles:
-
Prepare a lipid mixture of phosphatidylcholine and cardiolipin in chloroform.
-
Follow the same procedure as for donor vesicles to form SUVs.
-
-
MTP Activity Assay:
-
In a 96-well plate, add the assay buffer, acceptor vesicles, and the MTP source (purified protein or cell homogenate).
-
To test the inhibitors, pre-incubate the MTP source with various concentrations of the inhibitor compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the donor vesicles.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (e.g., 465 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
Calculate the initial rate of lipid transfer from the linear phase of the fluorescence increase.
-
Plot the percentage of MTP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of MTP Inhibition
Caption: Mechanism of MTP inhibition in enterocytes and hepatocytes.
Experimental Workflow for MTP Inhibition Assay
Caption: Workflow for the in vitro fluorescence-based MTP inhibition assay.
Logical Relationship of MTP Inhibition and its Effects
Caption: Consequence of MTP inhibition on lipoprotein metabolism.
References
- 1. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Microsomal Triglyceride Transfer Protein (MTP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Microsomal Triglyceride Transfer Protein (MTP) inhibitors, focusing on their performance based on available experimental data. MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP is a therapeutic strategy for lowering circulating levels of atherogenic lipoproteins. This guide summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes relevant biological pathways and workflows.
Mechanism of Action of MTP Inhibitors
MTP inhibitors block the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB. This disruption prevents the proper lipidation and subsequent secretion of VLDL and chylomicrons from hepatocytes and enterocytes, respectively. The consequence is a significant reduction in the plasma concentrations of VLDL and its metabolic product, low-density lipoprotein (LDL), as well as a decrease in the absorption of dietary fats.[1][2][3]
dot
Caption: Mechanism of MTP Inhibition.
Comparative Analysis of MTP Inhibitors
This section presents a quantitative comparison of various MTP inhibitors based on their in vitro potency and their efficacy in reducing lipid levels as reported in preclinical and clinical studies.
In Vitro Potency of MTP Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The values presented below are collated from various studies and may have been determined using different assay conditions.
| MTP Inhibitor | IC50 (nM) | Assay System | Reference |
| Lomitapide | 0.5 | MTP lipid transfer assay | [1] |
| 8 | MTP lipid transfer assay | ||
| Dirlotapide | 4 | ApoB secretion in HepG2 cells | |
| Implitapide | 10 | Recombinant human MTP | |
| 1.1 | ApoB secretion in HepG2 cells | ||
| JTT-130 | 0.83 | Human intestinal MTP triglyceride transfer assay | [4] |
| SLx-4090 | ~8 | MTP lipid transfer assay |
Efficacy of MTP Inhibitors
The following table summarizes the lipid-lowering efficacy of the MTP inhibitors from various studies. Direct comparison should be made with caution due to the differences in study design, species, and dosage.
| MTP Inhibitor | Study Type | Model | Key Efficacy Results | Reference |
| Lomitapide | Phase 3 Clinical Trial | Adult patients with homozygous familial hypercholesterolemia (HoFH) | 50% reduction in LDL-C at week 26. | [5] |
| Phase 3 Extension Trial | Adult patients with HoFH | Maintained LDL-C reduction for up to 5.7 years. | [6] | |
| Dirlotapide | Veterinary Clinical Trial | Obese dogs | 11.8-14.0% mean weight loss by day 112. | [7] |
| Veterinary Clinical Trial | Overweight dogs | 14.0-15.9% mean weight loss by end of weight loss phase (up to day 196). | [8] | |
| Implitapide | Preclinical | Apolipoprotein E knockout mice on a Western-type diet | 83% suppression of atherosclerotic lesion area after 8 weeks. | [9] |
| JTT-130 | Preclinical | Guinea pigs on a hypercholesterolemic diet | 25% reduction in plasma LDL cholesterol and 30% reduction in triglycerides after 4 weeks. | [10] |
| Preclinical | Hyperlipidemic hamsters | Potently lowered plasma non-HDL-cholesterol. | [11] | |
| SLx-4090 | Preclinical | Rats | >50% reduction in postprandial lipids. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the experimental protocols for key studies cited in this guide.
MTP Inhibition Assay (General Protocol)
dot
Caption: General workflow for an in vitro MTP inhibition assay.
-
MTP Source: Microsomal triglyceride transfer protein can be obtained from recombinant sources or isolated from tissues like the intestine.
-
Lipid Transfer Assay: The activity of MTP is typically measured by monitoring the transfer of a fluorescently labeled lipid (e.g., triglyceride) from donor vesicles to acceptor vesicles.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the MTP inhibitor. The fluorescence intensity is measured over time, and the rate of lipid transfer is calculated.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the rate of lipid transfer is determined as the IC50 value.[4]
Animal Models of Dyslipidemia and Atherosclerosis
dot
Caption: General workflow for preclinical evaluation of MTP inhibitors.
-
Apolipoprotein E Knockout (ApoE KO) Mice: These mice are genetically modified to lack apoE, a protein crucial for lipoprotein clearance. When fed a high-fat, high-cholesterol "Western-type" diet, they rapidly develop severe hypercholesterolemia and atherosclerotic lesions, making them a valuable model for studying anti-atherosclerotic drugs.[9]
-
Guinea Pig Model of Hypercholesterolemia: Guinea pigs, when fed a diet supplemented with cholesterol, exhibit a plasma lipoprotein profile that closely resembles that of hypercholesterolemic humans, making them a suitable model for evaluating lipid-lowering therapies.[10]
-
Experimental Procedure:
-
Animals are fed a specific diet to induce hyperlipidemia for a defined period.
-
The MTP inhibitor or a vehicle control is administered orally, typically mixed with the diet or via gavage.
-
Throughout the study, parameters such as body weight and food intake are monitored.
-
At the end of the treatment period, blood samples are collected to analyze plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
For atherosclerosis studies, the aorta is excised, and the extent of atherosclerotic lesions is quantified.[9][10]
-
Clinical Trial Protocols
-
Lomitapide Phase 3 Trial in HoFH:
-
Study Design: This was a single-arm, open-label study involving adult patients with HoFH.
-
Treatment: Patients received lomitapide in addition to their ongoing lipid-lowering therapies. The dose of lomitapide was escalated from 5 mg to a maximum of 60 mg per day based on safety and tolerability.
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 26.
-
Safety Monitoring: Safety was assessed through to week 78, with a focus on gastrointestinal adverse events and liver function tests.[5][6]
-
-
Dirlotapide Veterinary Clinical Trials for Canine Obesity:
-
Study Design: These were multicenter, randomized, placebo-controlled, masked clinical studies in obese or overweight dogs.
-
Treatment: Dogs were randomized to receive either dirlotapide or a placebo orally once daily. The initial dose was typically low and then adjusted based on the individual dog's weight loss.
-
Efficacy Endpoints: The primary efficacy endpoints included the percentage of weekly weight loss and the mean total weight loss over the study period.
-
Safety Monitoring: Safety was evaluated by monitoring for adverse events, with a focus on gastrointestinal side effects.[7][8]
-
Conclusion
The MTP inhibitors discussed in this guide demonstrate significant potential in lowering atherogenic lipoproteins. Lomitapide is an approved therapy for HoFH, showcasing substantial LDL-C reduction in a patient population with high unmet medical need.[5] Dirlotapide has proven effective for weight management in obese dogs.[7] The other inhibitors, implitapide, JTT-130, and SLx-4090, have shown promising results in preclinical models, with some exhibiting intestine-specific action which may offer an improved safety profile by minimizing hepatic side effects.[11][12]
The quantitative data presented, while not from direct head-to-head comparative trials, provides a valuable basis for understanding the relative potencies and efficacies of these compounds. The detailed experimental protocols offer insights into the methodologies used to generate this data, allowing for a more informed interpretation of the results. The provided diagrams of the MTP inhibition pathway and experimental workflows serve as visual aids to comprehend the complex biological processes and research designs involved in the study of these important therapeutic agents. Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these different MTP inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 3. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of a microsomal triglyceride transfer protein inhibitor in patients with homozygous familial hypercholesterolaemia: a single-arm, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evaluation of dirlotapide to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Granotapide and Statins in Hypercholesterolemia Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between a Granotapide, a novel microsomal triglyceride transfer protein (MTP) inhibitor, and statins, the current standard of care for hypercholesterolemia. This analysis is based on established data for MTP inhibitors and a broad range of statins to offer a predictive comparison of their potential performance in preclinical and clinical settings.
Executive Summary
Hypercholesterolemia is a major risk factor for cardiovascular disease, and lowering low-density lipoprotein cholesterol (LDL-C) is a key therapeutic goal.[1][2][3] Statins, which inhibit HMG-CoA reductase, are the first-line treatment and can reduce LDL-C by 35% to 55%. However, some patients are intolerant to statins or do not achieve sufficient LDL-C reduction.[4] a this compound, representing a class of MTP inhibitors, offers an alternative mechanism of action by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines. This guide explores the distinct mechanisms, comparative efficacy, and safety profiles of a this compound and statins, supported by experimental data and detailed protocols.
Mechanism of Action
a this compound: MTP Inhibition
a this compound functions by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is a critical intracellular lipid transfer protein that facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (ApoB) in the endoplasmic reticulum of hepatocytes and enterocytes. By blocking MTP, a this compound prevents the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. This leads to a significant reduction in the production of LDL, the primary carrier of cholesterol in the blood.
Statins: HMG-CoA Reductase Inhibition
Statins, such as atorvastatin, rosuvastatin, and simvastatin, act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5] This enzyme catalyzes a rate-limiting step in the synthesis of cholesterol in the liver.[1] By reducing intracellular cholesterol synthesis, statins trigger an upregulation of LDL receptors on the surface of hepatocytes.[1] This, in turn, enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[1]
Signaling Pathway Diagrams
Comparative Efficacy
The following tables summarize the expected comparative efficacy of a this compound (based on data for Lomitapide) and various statins in reducing lipid parameters.
Table 1: LDL-C Reduction in Clinical Trials
| Drug Class | Agent | Dosage | Mean LDL-C Reduction | Study Population |
| MTP Inhibitor | a this compound (Lomitapide) | 5-60 mg/day | 40-50% | Homozygous Familial Hypercholesterolemia |
| Statins | Atorvastatin | 10-80 mg/day | 39-51% | Hypercholesterolemic Women |
| Rosuvastatin | 10-40 mg/day | 49-57% | Hypercholesterolemic Women | |
| Simvastatin | 20-80 mg/day | 37-46% | Hypercholesterolemic Women | |
| Pravastatin | 40 mg/day | 30% | Hypercholesterolemic Women |
Data for statins are derived from a subgroup analysis of the STELLAR trial in hypercholesterolemic women.[6][7]
Table 2: Effects on Other Lipid Parameters
| Drug Class | Agent | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Change |
| MTP Inhibitor | a this compound (Lomitapide) | Significant Reduction | Significant Reduction | Variable |
| Statins | Atorvastatin | Dose-dependent reduction | Dose-dependent reduction | Modest Increase |
| Rosuvastatin | Dose-dependent reduction | Dose-dependent reduction | Greater Increase vs. other statins | |
| Simvastatin | Dose-dependent reduction | Dose-dependent reduction | Modest Increase | |
| Pravastatin | Dose-dependent reduction | Dose-dependent reduction | Modest Increase |
Safety and Tolerability
a this compound (MTP Inhibitors): The primary safety concerns associated with MTP inhibitors are gastrointestinal side effects (diarrhea, nausea, vomiting, and abdominal pain) and hepatic steatosis (fatty liver). These are due to the accumulation of lipids in enterocytes and hepatocytes. Careful monitoring of liver function is essential during treatment.
Statins: Statins are generally well-tolerated.[5] The most common side effects are muscle-related symptoms (myalgia, myopathy), which are typically dose-dependent.[5] A rare but serious side effect is rhabdomyolysis.[5] An increased risk of new-onset diabetes mellitus and elevated hepatic transaminases have also been reported.[2][5]
Experimental Protocols
In Vivo Efficacy Study in a Hypercholesterolemia Animal Model (e.g., LDLR-/- mice)
-
Animal Model: Male LDLR-/- mice, 8-10 weeks old.
-
Acclimatization: Mice are acclimatized for one week with free access to standard chow and water.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet for 4 weeks to induce hypercholesterolemia.
-
Grouping: Mice are randomly assigned to the following treatment groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
a this compound (e.g., 1, 3, 10 mg/kg/day, oral gavage)
-
Atorvastatin (e.g., 10 mg/kg/day, oral gavage)
-
-
Treatment Duration: 4 weeks.
-
Sample Collection: Blood samples are collected via the tail vein at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays.
-
Tissue Analysis (Optional): Livers are harvested for histological analysis of lipid accumulation (Oil Red O staining).
Experimental Workflow Diagram
Conclusion
a this compound, as an MTP inhibitor, presents a potent alternative for LDL-C reduction, particularly in patient populations with severe hypercholesterolemia, such as those with homozygous familial hypercholesterolemia. Its mechanism, which is independent of the LDL receptor, offers a therapeutic option for patients who have a limited response to statins. However, its use is associated with significant gastrointestinal and hepatic side effects that require careful management.
Statins remain the cornerstone of therapy for the majority of patients with hypercholesterolemia due to their proven efficacy, generally favorable safety profile, and extensive long-term cardiovascular outcome data.[8] The choice between a this compound and a statin, or their potential combination, will depend on the individual patient's clinical profile, including the severity of hypercholesterolemia, statin tolerance, and comorbidities. Further head-to-head clinical trials would be necessary to fully elucidate the comparative benefits and risks of a this compound versus statins in various hypercholesterolemic populations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hypercholesterolemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Comparison of Statin Therapies in Hypercholesterolemia in Women: A Subgroup Analysis of the STELLAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperlipidemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of Granotapide for MTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Granotapide (JTT-130), a microsomal triglyceride transfer protein (MTP) inhibitor, with other relevant MTP inhibitors. The focus is on the specificity of this compound for its target, a critical attribute for any therapeutic candidate. This document summarizes key quantitative data, outlines experimental methodologies for assessing specificity, and visually represents relevant biological pathways and experimental workflows.
Executive Summary
This compound is an orally active MTP inhibitor that has been investigated for its potential in managing dyslipidemia.[1][2] A key differentiating feature of this compound is its intestine-specific action, which is designed to minimize the hepatic side effects commonly associated with systemic MTP inhibition. This guide will delve into the available data to compare its specificity against other MTP inhibitors, including Lomitapide, Dirlotapide, and others.
Quantitative Comparison of MTP Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various MTP inhibitors, providing a quantitative basis for comparing their on-target potency.
| Compound | IC50 (nM) | Target Specificity | Key Characteristics |
| This compound (JTT-130) | Not explicitly stated in direct comparison | Intestine-specific MTP inhibitor | Designed to be rapidly catabolized after absorption to avoid hepatic toxicity.[3] Suppresses dietary lipid absorption without inducing hepatic steatosis.[3][4] |
| Lomitapide (AEGR-733) | 8 | Systemic MTP inhibitor | Approved for homozygous familial hypercholesterolemia.[5] Associated with hepatic steatosis and gastrointestinal side effects.[6][7][8] |
| Dirlotapide (CP-742033) | Not explicitly stated in direct comparison | Gut-selective MTP inhibitor | Used for weight management in dogs.[5] Reduces fat absorption and elicits a satiety signal.[5] |
| SLX-4090 | 8.0 | Enterocyte-specific MTP inhibitor | Designed to act selectively in the gastrointestinal tract to avoid systemic toxicity. |
| LAB687 | 0.9 | MTP inhibitor | Also a Smoothened (Smo) antagonist. |
| PF-02575799 | 0.77 ± 0.29 | MTP inhibitor | Potent MTP inhibitor. |
| CP-346086 | 2.0 | MTP inhibitor | Potent and orally active in animal models. |
Experimental Protocols for Assessing MTP Specificity
Evaluating the specificity of an MTP inhibitor like this compound involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro MTP Inhibition Assay
This assay directly measures the ability of a compound to inhibit the lipid transfer activity of MTP.
Principle: A fluorescence-based assay is commonly used to measure the transfer of a fluorescently labeled lipid (e.g., NBD-triacylglycerol) from donor vesicles to acceptor vesicles, catalyzed by MTP. Inhibition of this transfer results in a decreased fluorescence signal.
Protocol:
-
Preparation of Vesicles:
-
Donor Vesicles: Prepare small unilamellar vesicles containing a fluorescently labeled lipid (e.g., NBD-triacylglycerol) and a quenching lipid.
-
Acceptor Vesicles: Prepare small unilamellar vesicles composed of phosphatidylcholine.
-
-
MTP Source: Purified recombinant MTP or microsomal fractions from liver or intestine can be used.
-
Assay Procedure:
-
Incubate the MTP source with varying concentrations of the test compound (e.g., this compound) for a pre-determined time at room temperature.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles.
-
Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence is proportional to the rate of lipid transfer.
-
-
Data Analysis:
-
Calculate the initial rate of lipid transfer for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for MTP Inhibition and Specificity
This assay assesses the effect of the inhibitor on the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in a cellular context.
Principle: Hepatoma cell lines (e.g., HepG2) are used as they endogenously express MTP and secrete ApoB-containing lipoproteins. The amount of secreted ApoB is measured to determine the inhibitory effect of the compound.
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach confluency.
-
Treatment: Treat the cells with varying concentrations of the MTP inhibitor (e.g., this compound) for a specified period (e.g., 24 hours).
-
ApoB Quantification:
-
Collect the cell culture medium.
-
Quantify the amount of secreted ApoB in the medium using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ApoB secretion for each inhibitor concentration.
-
Determine the IC50 value for the inhibition of ApoB secretion.
-
Off-Target Liability Screening
To assess the specificity of this compound, it is crucial to screen it against a broad panel of other potential biological targets.
Principle: In vitro safety pharmacology panels are used to evaluate the interaction of a compound with a wide range of receptors, ion channels, enzymes, and transporters.[1][9][10][11] This helps to identify potential off-target effects early in the drug development process.[9][12]
Methodology:
-
Broad Panel Screening: Submit this compound to a commercial or in-house safety pharmacology panel (e.g., Eurofins SafetyScreen, ChemPartner's Safety Panel).[1][9] These panels typically include binding and functional assays for dozens of targets known to be associated with adverse drug reactions.
-
Cytochrome P450 (CYP) Inhibition Assays: Evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13][14][15][16] This is important for predicting potential drug-drug interactions.
Signaling Pathways and Experimental Workflows
MTP-Mediated Lipoprotein Assembly and Secretion
The following diagram illustrates the central role of MTP in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the endoplasmic reticulum. MTP inhibitors like this compound block this process.
Caption: MTP facilitates the lipidation of ApoB, a critical step in VLDL assembly.
Experimental Workflow for Assessing MTP Inhibitor Specificity
This diagram outlines the logical flow of experiments to comprehensively assess the specificity of an MTP inhibitor.
Caption: A multi-step workflow for evaluating MTP inhibitor specificity.
Comparative Analysis of Specificity
On-Target Potency: Based on the available IC50 data, several compounds, including LAB687 and PF-02575799, exhibit sub-nanomolar potency for MTP, suggesting very high affinity for the target enzyme. Lomitapide and SLX-4090 have comparable potencies in the single-digit nanomolar range. While a direct IC50 value for this compound is not available in the same comparative context, its classification as a potent MTP inhibitor suggests it likely falls within a similar range of activity.
Tissue Specificity: A key aspect of this compound's specificity is its intestine-selective action.[3][4][17] This is a significant advantage over systemic MTP inhibitors like Lomitapide. By primarily acting in the gut to reduce chylomicron formation and fat absorption, this compound is designed to avoid the high systemic exposures that can lead to the accumulation of fat in the liver (hepatic steatosis), a major dose-limiting side effect of Lomitapide.[6][7][18][19] Dirlotapide also exhibits gut-selective MTP inhibition.[5] This tissue-level specificity is a crucial factor in the overall safety profile of these drugs.
Off-Target Profile: Comprehensive, publicly available off-target screening data for this compound is limited. To definitively assess its specificity relative to other MTP inhibitors, a head-to-head comparison against a broad panel of pharmacological targets is necessary. The absence of such data represents a knowledge gap. For Lomitapide, the known side effects, such as gastrointestinal issues and elevated liver enzymes, are primarily attributed to its on-target mechanism of MTP inhibition in both the intestine and the liver.[8][20][21] However, a formal broad off-target screening profile would provide a more complete picture of its selectivity.
Conclusion and Future Directions
This compound's primary claim to specificity lies in its intestine-selective mechanism of action, which aims to mitigate the hepatic side effects observed with systemic MTP inhibitors. While its on-target potency is likely comparable to other potent MTP inhibitors, a comprehensive assessment of its molecular-level specificity requires further investigation.
Recommendations for Future Research:
-
Direct Comparative IC50 Determination: A head-to-head study comparing the IC50 values of this compound, Lomitapide, Dirlotapide, and other relevant MTP inhibitors under identical assay conditions would provide a more precise comparison of their on-target potency.
-
Comprehensive Off-Target Screening: Subjecting this compound and other MTP inhibitors to a broad in vitro safety pharmacology panel is essential to identify any potential off-target interactions and to quantitatively compare their selectivity profiles.
-
Comparative In Vivo Studies: Head-to-head animal studies directly comparing the effects of this compound and other MTP inhibitors on liver fat accumulation, transaminase levels, and gastrointestinal tolerance would provide valuable data on their relative safety profiles.
By addressing these knowledge gaps, a more complete and objective assessment of the specificity of this compound for MTP can be achieved, further informing its potential as a therapeutic agent.
References
- 1. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, suppresses high fat diet-induced obesity and glucose intolerance in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dirlotapide - Wikipedia [en.wikipedia.org]
- 6. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lomitapide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review [imrpress.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibitors of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates impaired glucose and lipid metabolism in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lomitapide-induced fatty liver is a reversible condition: Evidence from a case of familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Lipid-Lowering Drug Effective, but Raises Liver Fat | MDedge [mdedge.com]
- 20. Lomitapide, a Microsomal Triglyceride Transfer Protein Inhibitor, in Homozygous Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Review of the long-term safety of lomitapide: a microsomal triglycerides transfer protein inhibitor for treating homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MTP Inhibitors: A Focus on Implitapide and the Case of Granotapide
In the landscape of therapeutic agents targeting lipid disorders, inhibitors of the microsomal triglyceride transfer protein (MTP) represent a significant class of drugs. This guide provides a comparative study of two such inhibitors, Granotapide and Implitapide, with a focus on their mechanisms, experimental data, and clinical development. However, a direct, in-depth comparison is hampered by the limited publicly available information on this compound. Therefore, this document will primarily detail the data available for Implitapide as a representative MTP inhibitor, while contextualizing the status of this compound based on the sparse information accessible.
Mechanism of Action: Targeting Lipid Assembly
Both this compound and Implitapide are classified as inhibitors of the microsomal triglyceride transfer protein (MTP).[1] MTP is a crucial intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Specifically, MTP facilitates the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB molecules within the endoplasmic reticulum. This process is essential for the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.
By inhibiting MTP, drugs like Implitapide and this compound effectively reduce the secretion of VLDL and chylomicrons, leading to a decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This mechanism of action makes MTP inhibitors a therapeutic option for managing hyperlipidemia, particularly in severe and genetic forms of the condition.
Signaling Pathway of MTP Inhibition
The following diagram illustrates the central role of MTP in lipoprotein assembly and the point of intervention for MTP inhibitors.
Implitapide: A Profile
Implitapide has been the subject of several preclinical and clinical investigations, providing a basis for understanding its pharmacological profile.
Preclinical Data
In vitro and in vivo studies have demonstrated the efficacy of Implitapide in reducing lipid levels.
| Parameter | Experimental System | Result |
| MTP Inhibition (IC50) | Recombinant human MTP | 10 nM |
| ApoB Secretion Inhibition (IC50) | HepG2 cells (human hepatoma) | 1.1 nM |
| Plasma Lipid Reduction | ApoE knockout mice on Western-type diet (3.2 mg/kg/day for 8 weeks) | Significant reduction in total cholesterol and triglycerides |
| Atherosclerotic Lesion Reduction | ApoE knockout mice on Western-type diet (3.2 mg/kg/day for 8 weeks) | 83% reduction in lesion area |
Clinical Development
Implitapide has been investigated in clinical trials for the treatment of hypertriglyceridemia. While some trials were initiated, the current development status and outcomes are not extensively reported in recent literature.
This compound: An Overview
Experimental Protocol: Evaluation of Anti-Atherosclerotic Effects of Implitapide in ApoE Knockout Mice
The following provides a summarized methodology for a key preclinical experiment that established the efficacy of Implitapide.
Objective: To determine the effect of Implitapide on plasma lipid levels and the development of atherosclerosis in a murine model.
Model: Apolipoprotein E (ApoE) knockout mice, which are genetically predisposed to developing atherosclerosis.
Methodology:
-
Animal Cohorts: Male ApoE knockout mice are divided into a control group and an Implitapide treatment group.
-
Diet: All mice are fed a high-fat "Western-type" diet to accelerate the development of atherosclerotic plaques.
-
Drug Administration: The treatment group receives Implitapide orally, mixed with their food, at a specified dosage (e.g., 3.2 mg/kg/day). The control group receives the diet without the drug.
-
Treatment Duration: The study is conducted over a period of 8 weeks.
-
Plasma Lipid Analysis: Blood samples are collected at baseline and at regular intervals throughout the study to measure total cholesterol and triglyceride levels.
-
Atherosclerotic Lesion Assessment: At the end of the 8-week period, the mice are euthanized, and their aortas are dissected. The aortas are stained (e.g., with Oil Red O) to visualize atherosclerotic lesions, and the total lesion area is quantified using imaging software.
Experimental Workflow
The workflow for the described preclinical study is outlined in the diagram below.
References
A Comparative Guide to Granotapide and Other Modulators of Apolipoprotein B Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Granotapide's effect on apolipoprotein B (ApoB) secretion with other therapeutic alternatives. The information is supported by available experimental data to assist researchers in understanding the landscape of ApoB-lowering agents.
Introduction
Apolipoprotein B (ApoB) is the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Elevated levels of ApoB are a key risk factor for cardiovascular disease. Consequently, therapeutic strategies aimed at reducing the secretion of ApoB-containing lipoproteins from the liver are of significant interest in drug development. This guide focuses on this compound, a microsomal triglyceride transfer protein (MTP) inhibitor, and compares its mechanism and efficacy with other agents that modulate ApoB secretion.
Comparative Analysis of Therapeutic Agents
The following table summarizes the key characteristics and reported efficacy of this compound and its alternatives in reducing ApoB or LDL-cholesterol levels. It is important to note that specific quantitative data on the direct effect of this compound (also known as JTT-130) on ApoB secretion from human clinical trials is limited due to its discontinuation. The data presented for this compound is based on pre-clinical studies of JTT-130.
| Drug | Mechanism of Action | Target | Reported Effect on ApoB/LDL-C | Route of Administration |
| This compound (JTT-130) | Microsomal Triglyceride Transfer Protein (MTP) Inhibitor | MTP in the intestine and liver | In guinea pigs, lowered plasma LDL cholesterol by 25% and triglycerides by 30%[1]. | Oral |
| Lomitapide | Microsomal Triglyceride Transfer Protein (MTP) Inhibitor | MTP in the intestine and liver | Reduces LDL-C by approximately 50% in patients with homozygous familial hypercholesterolemia (HoFH). | Oral |
| Mipomersen | Antisense Oligonucleotide | ApoB mRNA | Reduces LDL-C by 25-37% and ApoB by 21-22% in patients with HoFH and other hypercholesterolemias. | Subcutaneous Injection |
| Evinacumab | Monoclonal Antibody | Angiopoietin-like protein 3 (ANGPTL3) | Reduces LDL-C by approximately 47-59% in patients with HoFH. | Intravenous Infusion |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | Monoclonal Antibodies | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Reduce LDL-C by up to 70% and ApoB by up to 56%. | Subcutaneous Injection |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to assess the effect of compounds on ApoB secretion.
In Vitro Apolipoprotein B Secretion Assay in HepG2 Cells
This protocol outlines a common method for evaluating the direct effect of a compound on ApoB secretion from a human hepatoma cell line.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, until they reach a desired confluency (typically 80-90%).
-
Treatment: The culture medium is replaced with a serum-free medium containing the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. The cells are incubated for a specified period (e.g., 24 hours).
-
Sample Collection: After the incubation period, the culture medium is collected and centrifuged to remove any detached cells and debris. The cell monolayer is washed and then lysed to obtain the intracellular protein content.
-
ApoB Quantification: The concentration of ApoB in the collected culture medium and cell lysates is quantified using a specific and sensitive method, typically a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of secreted ApoB is normalized to the total cellular protein content to account for any variations in cell number. The results are expressed as a percentage of the vehicle control to determine the inhibitory or stimulatory effect of the compound.
In Vivo Measurement of VLDL-ApoB Secretion Rate
This protocol describes a method to assess the rate of hepatic VLDL-ApoB secretion in an animal model.
-
Animal Model: An appropriate animal model, such as mice or rats, is used. The animals are typically fasted for a short period (e.g., 4-6 hours) before the experiment to reduce postprandial lipoprotein production.
-
Inhibition of Lipoprotein Catabolism: To measure the secretion rate, the clearance of newly synthesized VLDL particles from the circulation is blocked. This is commonly achieved by intravenous injection of a non-ionic surfactant like Triton WR-1339 or Poloxamer 407.
-
Test Compound Administration: The test compound (e.g., this compound) is administered to the animals at a predetermined dose and route (e.g., oral gavage) prior to the injection of the lipoprotein lipase inhibitor.
-
Blood Sampling: Blood samples are collected at multiple time points after the administration of the lipase inhibitor (e.g., 0, 30, 60, 90, and 120 minutes).
-
VLDL Isolation and ApoB Measurement: VLDL is isolated from the plasma samples, typically by ultracentrifugation. The concentration of ApoB within the VLDL fraction is then measured, often by SDS-PAGE followed by Coomassie blue staining and densitometry, or by ELISA.
-
Secretion Rate Calculation: The rate of VLDL-ApoB secretion is calculated from the linear increase in plasma ApoB concentration over time.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of MTP inhibition by this compound to reduce VLDL secretion.
Caption: Experimental workflow for assessing the effect of a compound on ApoB secretion.
References
A Comparative Analysis of Granotapide and Next-Generation MTP Inhibitors
A new wave of microsomal triglyceride transfer protein (MTP) inhibitors is aiming to improve upon the efficacy and safety profiles of earlier compounds. This guide provides a detailed comparison of Granotapide with emerging next-generation MTP inhibitors, focusing on their performance in preclinical and clinical settings. The information is intended for researchers, scientists, and professionals in the field of drug development.
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins from the liver and intestines. Inhibition of MTP presents a potent mechanism for lowering plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides. However, the clinical application of first-generation MTP inhibitors has been hampered by significant gastrointestinal and hepatic adverse events, including steatosis and elevated liver transaminases.[1][2][3]
This compound, an inhibitor of the MTP large subunit, has been investigated for its potential therapeutic benefits.[4] This comparison guide benchmarks this compound against next-generation MTP inhibitors that are designed for improved safety, primarily through intestine-specific action to minimize systemic exposure and associated liver toxicity.
Comparative Efficacy and Safety
Next-generation MTP inhibitors are engineered to act predominantly within the enterocytes of the small intestine, thereby reducing the systemic side effects associated with hepatic MTP inhibition. This targeted approach aims to prevent the assembly and secretion of chylomicrons, leading to a reduction in the absorption of dietary fats.
Below is a summary of the comparative efficacy and safety profiles of this compound and representative next-generation MTP inhibitors based on available data.
Table 1: Comparative Efficacy of MTP Inhibitors
| Compound | Target Organ | LDL-C Reduction | Triglyceride Reduction |
| This compound | Systemic | Data not publicly available | Data not publicly available |
| Lomitapide | Systemic | 50.9% in HoFH patients[3][5] | Significant reduction |
| SLx-4090 | Intestine-specific | Significant reduction[1] | Significant reduction[1] |
| JTT-130 | Intestine-specific | Significant reduction in animal models[6] | Significant reduction in animal models[6] |
| Dirlotapide | Intestine-specific (canine) | Effective in canines[2] | Effective in canines[2] |
Table 2: Comparative Safety of MTP Inhibitors
| Compound | Primary Adverse Events | Hepatic Steatosis |
| This compound | Data not publicly available | Data not publicly available |
| Lomitapide | Gastrointestinal disturbances, elevated liver transaminases[3][5] | Observed, but considered manageable with a low-fat diet[5] |
| SLx-4090 | Gastrointestinal complications[2] | Minimal to no hepatic triglyceride accumulation[1] |
| JTT-130 | Gastrointestinal complications[2] | No hepatic triglyceride accumulation in animal models[6] |
| Dirlotapide | Gastrointestinal complications[2] | Mild steatosis[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the MTP-mediated lipid metabolism pathway and a typical experimental workflow for assessing MTP inhibitor efficacy.
References
- 1. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
The Synergistic Potential of Tirzepatide in Combination Therapy for Type 2 Diabetes Mellitus
An Objective Comparison Guide for Researchers and Drug Development Professionals
Introduction: The landscape of type 2 diabetes (T2D) management is continually evolving, with a growing emphasis on therapies that not only achieve glycemic control but also address associated comorbidities such as obesity. Tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a potent agent in this domain.[1][2] This guide provides a comprehensive analysis of the synergistic effects of Tirzepatide when used in combination with other established diabetes medications, supported by data from the extensive SURPASS clinical trial program.
Mechanism of Action: A Dual Incretin Approach
Tirzepatide's novel mechanism involves the activation of both GIP and GLP-1 receptors, two key incretin hormones involved in glucose homeostasis.[1] This dual agonism leads to a multi-faceted approach to lowering blood glucose levels by:
-
Enhancing glucose-dependent insulin secretion: Both GIP and GLP-1 stimulate the release of insulin from pancreatic β-cells in response to nutrient intake.
-
Suppressing glucagon secretion: GLP-1 receptor activation inhibits the release of glucagon, a hormone that raises blood glucose levels.
-
Slowing gastric emptying: GLP-1 receptor agonism delays the absorption of glucose from the gut.
-
Promoting satiety and reducing food intake: Activation of GLP-1 receptors in the brain contributes to a feeling of fullness, leading to reduced calorie consumption and subsequent weight loss.
The synergistic action of activating both GIP and GLP-1 pathways is believed to contribute to the robust glycemic and weight-lowering effects observed with Tirzepatide.
Below is a diagram illustrating the signaling pathway of Tirzepatide.
Caption: Tirzepatide's dual GIP and GLP-1 receptor agonism.
Synergistic Effects with Other Diabetes Medications: A Data-Driven Comparison
Clinical evidence from the SURPASS program demonstrates that Tirzepatide exhibits significant synergistic effects when combined with other classes of antidiabetic drugs, leading to superior glycemic control and weight reduction compared to monotherapy or other combination regimens.
Tirzepatide in Combination with Metformin
Metformin, a biguanide, is the first-line therapy for T2D, primarily acting by reducing hepatic glucose production and improving insulin sensitivity. When combined with Tirzepatide, a complementary and potentiation of effects is observed.
Quantitative Data Summary: Tirzepatide vs. Semaglutide (as add-on to Metformin) in the SURPASS-2 Trial
| Parameter | Tirzepatide 5 mg + Metformin | Tirzepatide 10 mg + Metformin | Tirzepatide 15 mg + Metformin | Semaglutide 1 mg + Metformin |
| Mean Change in HbA1c from Baseline (%) | -2.01 | -2.24 | -2.30 | -1.86 |
| Mean Change in Body Weight from Baseline (kg) | -7.6 | -9.3 | -11.2 | -5.7 |
| Participants Achieving HbA1c <7.0% (%) | 82 | 86 | 86 | 79 |
| Participants Achieving HbA1c <5.7% (%) | 27 | 40 | 46 | 19 |
Data from the SURPASS-2 clinical trial.[3][4]
Tirzepatide in Combination with SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by increasing urinary glucose excretion. The combination of Tirzepatide and an SGLT2 inhibitor offers a dual mechanism that is independent of insulin secretion, providing a complementary approach to glycemic control. While direct head-to-head trial data for a specific Tirzepatide-SGLT2i combination is extensive, the SURPASS-4 trial included patients on background SGLT2i therapy, demonstrating the safety and efficacy of this combination in a high-risk population.[5]
Tirzepatide in Combination with Basal Insulin
For patients requiring insulin therapy, the addition of Tirzepatide has shown remarkable benefits in improving glycemic control while mitigating insulin-associated weight gain and hypoglycemia risk.
Quantitative Data Summary: Tirzepatide as an Add-on to Insulin Glargine in the SURPASS-5 Trial
| Parameter | Tirzepatide 5 mg + Insulin Glargine | Tirzepatide 10 mg + Insulin Glargine | Tirzepatide 15 mg + Insulin Glargine | Placebo + Insulin Glargine |
| Mean Change in HbA1c from Baseline (%) | -2.11 | -2.40 | -2.34 | -0.86 |
| Mean Change in Body Weight from Baseline (kg) | -5.4 | -7.5 | -8.8 | +1.6 |
| Participants Achieving HbA1c <7.0% (%) | 85-90 | 85-90 | 85-90 | 34 |
Data from the SURPASS-5 clinical trial.[6][7]
Experimental Protocols: Key SURPASS Trials
The following provides a standardized overview of the methodologies employed in the key SURPASS trials investigating Tirzepatide in combination therapies.
SURPASS-2 Trial: Tirzepatide vs. Semaglutide as Add-on to Metformin
-
Study Design: A 40-week, multicenter, randomized, open-label, parallel-group, phase 3 trial.[4]
-
Participants: Adults with T2D inadequately controlled (HbA1c 7.0-10.5%) on a stable dose of metformin (≥1500 mg/day).[8][9]
-
Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of Tirzepatide (5 mg, 10 mg, or 15 mg) or Semaglutide (1 mg).[8]
-
Dose Escalation: Tirzepatide was initiated at 2.5 mg/week and titrated up by 2.5 mg every 4 weeks to the assigned dose. Semaglutide was initiated at 0.25 mg/week and titrated up every 4 weeks to the 1 mg dose.[9]
-
Primary Endpoint: Mean change in HbA1c from baseline at 40 weeks.[3]
-
Key Secondary Endpoints: Mean change in body weight from baseline, and the percentage of participants reaching specific HbA1c targets.[4]
SURPASS-5 Trial: Tirzepatide as Add-on to Insulin Glargine
-
Study Design: A 40-week, randomized, double-blind, placebo-controlled, phase 3 trial.[6][7]
-
Participants: Adults with T2D inadequately controlled (HbA1c 7.0-10.5%) on once-daily insulin glargine, with or without metformin.[6][10]
-
Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of Tirzepatide (5 mg, 10 mg, or 15 mg) or a volume-matched placebo.[6][7]
-
Dose Escalation: Tirzepatide was initiated at 2.5 mg/week and escalated by 2.5 mg every 4 weeks until the assigned dose was reached.[6][7]
-
Primary Endpoint: Mean change in HbA1c from baseline at 40 weeks.[6]
-
Key Secondary Endpoints: Mean change in body weight and the percentage of participants achieving prespecified HbA1c levels.[6]
Below is a diagram illustrating a generalized experimental workflow for the SURPASS trials.
Caption: Generalized workflow of the SURPASS clinical trials.
Conclusion
The available evidence strongly supports the synergistic efficacy of Tirzepatide when used in combination with other classes of diabetes medications. Its dual GIP and GLP-1 receptor agonist mechanism provides a potent and complementary approach to glycemic control and weight management. The data from the SURPASS clinical trial program consistently demonstrates that combination therapy with Tirzepatide leads to superior reductions in HbA1c and body weight compared to both placebo and active comparators, including a selective GLP-1 receptor agonist and basal insulin. These findings position Tirzepatide as a valuable therapeutic option for a broad range of patients with type 2 diabetes, particularly those who require multifaceted management of their metabolic health. Further research into the long-term cardiovascular outcomes of these combination therapies is ongoing and will provide a more complete understanding of Tirzepatide's role in the comprehensive care of individuals with type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 5. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 6. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]
- 9. Time to Reach Glycaemic and Body Weight Loss Thresholds with Tirzepatide in Patients with Type 2 Diabetes: A Pre-planned Exploratory Analysis of SURPASS-2 and SURPASS-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Personal protective equipment for handling Granotapide
Disclaimer: This document provides essential safety and logistical information for handling Granotapide. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on general best practices for handling potent or investigational pharmaceutical compounds. A thorough, compound-specific risk assessment must be conducted before any handling of this compound. This guide should be used to supplement, not replace, a detailed risk assessment and institutional safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potentially potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound, assuming it may be a hazardous substance until proven otherwise.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosolization or dust generation. Provides a high level of protection. |
| Half- or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A quantitative fit test is mandatory for all users. | |
| N95 or FFP2 Respirator | May be suitable for low-risk activities involving small quantities, but not recommended as primary protection for potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown | Gowns should be disposable, solid-front, back-closing, long-sleeved, and have tight-fitting cuffs. They should be demonstrated to be resistant to chemical permeation.[1] |
| Coveralls | For extensive handling or in case of a spill, disposable coveralls made of a material like Tyvek® are recommended. | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or sprays. | |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key phases from preparation to post-handling procedures.
Experimental Protocols:
-
Preparation:
-
Before beginning any work, thoroughly review the compound-specific risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents within a designated and properly ventilated area, such as a chemical fume hood or a powder containment hood.
-
-
Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, respiratory protection, and eye/face protection.
-
-
Weighing and Preparation:
-
All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use.
-
-
Experimental Procedure:
-
Conduct all experimental procedures within a fume hood or other primary containment device.
-
Keep containers of this compound sealed when not in use.
-
-
Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment using an appropriate and validated cleaning agent.
-
-
Doffing PPE:
-
Remove PPE in a designated area, taking care to avoid self-contamination. The general order for doffing is: outer gloves, gown, shoe covers, eye/face protection, respiratory protection, and finally inner gloves.
-
-
Waste Disposal:
-
Dispose of all contaminated materials as hazardous pharmaceutical waste according to institutional and regulatory guidelines.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Must be disposed of as hazardous pharmaceutical waste.[2] This typically involves incineration by a licensed waste management vendor. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (glass, plastic) | Collect in a designated, labeled hazardous waste container. The container should be sealed when not in use. |
| Contaminated PPE | All disposable PPE (gloves, gowns, shoe covers, etc.) must be considered contaminated and disposed of as hazardous waste.[1] |
| Spill Cleanup Materials | Any materials used to clean up a spill of this compound must be collected and disposed of as hazardous pharmaceutical waste. |
Spill Management:
In the event of a spill, evacuate the immediate area and alert others. Only trained personnel with appropriate PPE should clean up the spill. Use a chemical spill kit, working from the outside of the spill inward. All cleanup materials must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
